Product packaging for ML239(Cat. No.:CAS No. 1378872-36-6)

ML239

Cat. No.: B591144
CAS No.: 1378872-36-6
M. Wt: 346.6 g/mol
InChI Key: NVEDPFICKAIHKD-NGYBGAFCSA-N
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Description

N'-(2-pyrrolylidenemethyl)-2-(2,4,6-trichlorophenoxy)acetohydrazide is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl3N3O2 B591144 ML239 CAS No. 1378872-36-6

Properties

IUPAC Name

N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)/b18-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEDPFICKAIHKD-NGYBGAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378872-36-6
Record name 1378872-36-6
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Foundational & Exploratory

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

This guide provides a comprehensive protocol for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest for researchers and professionals in drug development. The synthesis is a two-step process involving the preparation of a key hydrazide intermediate followed by a condensation reaction to yield the final Schiff base.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
2,4,6-TrichlorophenolC₆H₃Cl₃O197.45Solid
Ethyl chloroacetateC₄H₇ClO₂122.55Liquid
Hydrazine hydrateH₆N₂O50.06Liquid
2-(2,4,6-Trichlorophenoxy)acetohydrazideC₈H₇Cl₃N₂O₂285.52Solid
1H-Pyrrole-2-carbaldehydeC₅H₅NO95.10Solid
(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazideC₁₃H₁₀Cl₃N₃O₂362.60Solid

Experimental Protocols

The synthesis of the target compound is achieved through a two-step experimental protocol.

Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

This initial step involves the formation of an ester from 2,4,6-trichlorophenol and ethyl chloroacetate, followed by hydrazinolysis to produce the acetohydrazide intermediate.

Materials:

  • 2,4,6-Trichlorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenol (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate.

  • Hydrazinolysis: To the crude ester, add ethanol followed by hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Step 2: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

The final step is a condensation reaction between the synthesized acetohydrazide and 1H-pyrrole-2-carbaldehyde to form the target Schiff base.

Materials:

  • 2-(2,4,6-Trichlorophenoxy)acetohydrazide (from Step 1)

  • 1H-Pyrrole-2-carbaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 1H-pyrrole-2-carbaldehyde (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Visualizations

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide cluster_1 Step 2: Synthesis of Final Product TCP 2,4,6-Trichlorophenol Ester Ethyl 2-(2,4,6-trichlorophenoxy)acetate TCP->Ester Esterification ECA Ethyl chloroacetate ECA->Ester K2CO3 K2CO3 (in Acetone) K2CO3->Ester Hydrazide 2-(2,4,6-Trichlorophenoxy)acetohydrazide Ester->Hydrazide Hydrazinolysis HH Hydrazine hydrate (in Ethanol) HH->Hydrazide FinalProduct (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide Hydrazide->FinalProduct Condensation PCA 1H-Pyrrole-2-carbaldehyde PCA->FinalProduct Catalyst Glacial Acetic Acid Catalyst->FinalProduct

Caption: Overall synthesis workflow.

Caption: Chemical reaction pathway.

An In-depth Technical Guide on (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (ML239)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, also known as ML239, is a novel small molecule that has been identified as a potent and selective inhibitor of breast cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and the current understanding of its mechanism of action. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

The known physicochemical properties of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
IUPAC Name (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazideN/A
Synonyms This compound, CID-49843203[1]
CAS Number 1378872-36-6[1][2]
Molecular Formula C13H10Cl3N3O2[2][3]
Molecular Weight 346.6 g/mol [2][3]
Appearance White to off-white solid[1]
Density (Predicted) 1.50 ± 0.1 g/cm³[4]
pKa (Predicted) 11.95 ± 0.46[5]
Solubility DMSO: ≥ 60 mg/mL, Ethanol: 50 mM[2][6]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1][2]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is not explicitly available in the reviewed public literature. However, based on general principles of organic chemistry and similar syntheses of hydrazone derivatives, a plausible synthetic route can be proposed. This would likely involve a two-step process:

  • Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide: This intermediate could be synthesized from 2,4,6-trichlorophenol and a suitable acylating agent with a masked or protected hydrazide group, or by reacting an ester of 2,4,6-trichlorophenoxyacetic acid with hydrazine hydrate.

  • Condensation Reaction: The synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide would then be reacted with 1H-pyrrole-2-carbaldehyde in a suitable solvent, likely an alcohol such as ethanol, often with a catalytic amount of acid, to form the final hydrazone product via a condensation reaction.

It is crucial to emphasize that this proposed synthesis is hypothetical and would require experimental optimization and verification.

Biological Activity and Mechanism of Action

This compound has been identified as a selective inhibitor of breast cancer stem cells.[2] It exhibits an IC50 of 1.16 μM in a stem cell-like human mammary epithelial cell line (HMLE_sh_ECad), with a 24-fold selectivity over the control cell line.[2][6][7]

The precise mechanism of action is still under investigation, but current evidence suggests that this compound may exert its effects through the activation of fatty acid desaturase 2 (FADS2).[6] Furthermore, treatment of breast CSC-like cells with this compound has been shown to alter the expression of genes involved in the NF-κB and MAPK signaling pathways.[8]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, based on the current understanding of its mechanism of action.

ML239_Pathway This compound This compound FADS2 FADS2 This compound->FADS2 Activates Downstream_Effectors Downstream Effectors FADS2->Downstream_Effectors NFkB_Pathway NF-κB Pathway Downstream_Effectors->NFkB_Pathway Modulates MAPK_Pathway MAPK Pathway Downstream_Effectors->MAPK_Pathway Modulates Gene_Expression Altered Gene Expression NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression CSC_Inhibition Inhibition of Breast Cancer Stem Cells Gene_Expression->CSC_Inhibition

Caption: Proposed signaling pathway of this compound in breast cancer stem cells.

Experimental Workflows

The discovery of this compound involved a high-throughput screening of a large chemical library against a breast cancer stem cell-like cell line. The general workflow for such a study is depicted below.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation and Characterization Compound_Library Small Molecule Library Primary_Screen Primary High-Throughput Screen (Breast CSC-like cells) Compound_Library->Primary_Screen Hit_Compounds Initial Hits Primary_Screen->Hit_Compounds Dose_Response Dose-Response and Selectivity Assays Hit_Compounds->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Mechanism_Studies Mechanism of Action Studies (e.g., Gene Expression Analysis) Dose_Response->Mechanism_Studies Lead_Compound Lead Compound (this compound) SAR_Studies->Lead_Compound Mechanism_Studies->Lead_Compound

Caption: A generalized workflow for the discovery of a lead compound like this compound.

Conclusion and Future Directions

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (this compound) represents a promising lead compound for the development of therapeutics targeting breast cancer stem cells. Its selectivity for CSCs makes it a particularly interesting candidate for further investigation.

Future research should focus on several key areas:

  • Elucidation of the definitive synthetic protocol: A detailed and reproducible synthesis method is essential for further chemical and biological studies.

  • Complete physicochemical characterization: Experimental determination of properties such as melting point, pKa, and logP will provide a more complete profile of the compound.

  • In-depth mechanism of action studies: Further investigation is needed to fully understand the molecular targets of this compound and the signaling pathways it modulates.

  • In vivo efficacy studies: Evaluation of the compound's anti-tumor activity in preclinical animal models is a critical next step in its development as a potential cancer therapeutic.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a resource for the scientific community to facilitate and encourage further research into this promising compound.

References

Technical Guide: (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1378872-36-6[1]

Introduction

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is a chemical compound containing a pyrrole ring linked to a hydrazide structure, which is further substituted with a trichlorophenoxy group. This guide aims to provide a comprehensive overview of the available technical information for this compound. However, it is important to note that publicly accessible, in-depth experimental data and biological studies for this specific molecule are limited. This document summarizes the available information and provides general methodologies for the synthesis of similar chemical structures.

Chemical Structure and Properties

The structure of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is characterized by the presence of several key functional groups: a pyrrole ring, an acetohydrazide linker, and a 2,4,6-trichlorophenoxy moiety. The "(E)" designation in the name refers to the stereochemistry of the carbon-nitrogen double bond.

Due to the limited specific data for this compound, a detailed table of physicochemical properties cannot be provided.

Synthesis and Experimental Protocols

Generalized Synthesis Workflow:

G cluster_0 Step 1: Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide cluster_1 Step 2: Condensation Reaction A 2,4,6-Trichlorophenol C Esterification A->C B Ethyl chloroacetate B->C D Ethyl 2-(2,4,6-trichlorophenoxy)acetate C->D F Hydrazinolysis D->F E Hydrazine hydrate E->F G 2-(2,4,6-trichlorophenoxy)acetohydrazide F->G H 2-(2,4,6-trichlorophenoxy)acetohydrazide J Condensation H->J I 1H-Pyrrole-2-carbaldehyde I->J K (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide J->K

Caption: Generalized synthetic pathway for the target compound.

Methodology for a Related Compound, N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide:

A representative synthesis for a similar compound involves the condensation of a hydrazide with an aldehyde.[2]

  • Dissolution: Benzohydrazide (0.01 mole) is dissolved in 15 ml of hot ethanol with stirring.

  • Addition: N-methylpyrrole-2-carboxaldehyde (0.01 mole) is added to the solution.

  • Reflux: The mixture is heated under reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After approximately one hour, a precipitate forms. The reaction is continued for an additional 30 minutes.

  • Recrystallization: The resulting crude product is recrystallized from methanol to yield the purified compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the mechanism of action of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

However, related chemical structures, such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, have been investigated as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), which are enzymes associated with Alzheimer's disease.[7] Other research on Schiff bases derived from pyrrole-2-carbaldehyde has explored their antimicrobial properties.[3] These studies suggest that the pyrrole and hydrazone moieties can be important pharmacophores for various biological targets.

Given the absence of specific data, no signaling pathway diagrams for the title compound can be provided.

Conclusion

While the CAS number for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is identified, a comprehensive technical guide with detailed experimental data and biological activity is not possible based on the currently available public information. The provided synthetic workflow is a generalized representation based on the synthesis of similar compounds. Further research and publication of experimental results are necessary to fully characterize the properties and potential applications of this molecule. Researchers interested in this compound would need to perform de novo synthesis and a full suite of characterization and biological assays.

References

Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities exhibited by pyrrole-hydrazide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes potential mechanisms of action.

Core Biological Activities

Pyrrole-hydrazide derivatives are characterized by a pyrrole ring linked to a hydrazide moiety (-CONHNH2), a versatile scaffold that allows for numerous structural modifications. This flexibility is key to their ability to interact with various biological targets, leading to a range of therapeutic effects.

  • Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of malignant cells[1][2]. Some compounds are believed to exert their effects by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis[3][4].

  • Antimicrobial Activity: This class of compounds has shown promise in combating both bacterial and fungal pathogens. The presence of the hydrazone linkage (C=N-NH) is often crucial for their activity. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), with some derivatives showing potency comparable to standard antibiotics[5][6].

  • Anti-inflammatory Activity: Certain pyrrole-hydrazide derivatives have been investigated for their ability to reduce inflammation. The mechanism is often linked to the inhibition of inflammatory mediators. Preclinical models, such as the carrageenan-induced paw edema assay in rats, are commonly used to evaluate this potential[7].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various pyrrole-hydrazide and related derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrrole-Hydrazide Derivatives
Compound ID/DescriptionCell LineActivity MetricValue (µM)Reference
Pyrrole Hydrazone 1C SH-4 (Melanoma)IC5044.63 ± 3.51[1][2][3]
Alkynylated Pyrrole 12l U251 (Glioma)IC502.29 ± 0.18[8]
Alkynylated Pyrrole 12l A549 (Lung)IC503.49 ± 0.30[8]
FAK Inhibitor 10b A549 (Lung)IC500.8[8]
Pyrrolyl Benzohydrazide C8 A549 (Lung)IC509.54[9]
Pyrrolyl Benzohydrazide C18 A549 (Lung)IC5010.38[9]
Pyrazole-Hydrazone 4a COX-2 EnzymeIC500.67[10]
Pyrazole-Hydrazone 4b COX-2 EnzymeIC500.58[10]
Pyrrolo[2,3-d]pyrimidine 5k HepG2 (Liver)IC500.45 ± 0.03[11]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Pyrrole-Hydrazide Derivatives
Compound ID/DescriptionMicroorganismActivity MetricValue (µg/mL)Reference
Pyrrole Benzamide DerivativesStaphylococcus aureusMIC3.12 - 12.5[6]
Pyrrole-3-carboxaldehyde Deriv.Pseudomonas putidaMIC16[6]
Marinopyrrole A DerivativeMRSEMIC0.008[6]
Isonicotinic Acid Hydrazone 15 Gram-positive bacteriaMIC1.95 - 7.81[5]
5-nitrofuran-2-carboxylic acid HydrazonesVarious BacteriaMIC0.48 - 15.62[5]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC0.7[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of pyrrole-hydrazide derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.[12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-hydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15][16]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a pure, fresh culture.[15]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[17]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrrole-hydrazide derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[10] Include a positive control (standard antibiotic) and a negative control (solvent-only disk).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[15][18]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

  • Interpretation: The size of the zone diameter is inversely proportional to the MIC. Larger zones indicate greater susceptibility of the microorganism to the compound.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[9]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion method. Further dilute this suspension in broth to the final required inoculum density.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of typically 100-200 µL per well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound, administered prior to the carrageenan injection, to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Grouping: Divide rats into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the pyrrole-hydrazide derivative.

  • Compound Administration: Administer the test compound and the standard drug orally or via intraperitoneal injection, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Edema Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows and potential signaling pathways affected by pyrrole-hydrazide derivatives.

Experimental Workflow

This diagram outlines the typical process for evaluating the biological activity of newly synthesized compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Chemical Synthesis of Pyrrole-Hydrazide Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Purification->Antimicrobial Apoptosis Apoptosis Assays (Flow Cytometry) Anticancer->Apoptosis Active Compounds Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Anticancer->Enzyme CellCycle Cell Cycle Analysis Apoptosis->CellCycle Toxicity Toxicity Studies Apoptosis->Toxicity Lead Compounds Efficacy Efficacy Models (e.g., Paw Edema) Toxicity->Efficacy

General workflow for biological evaluation of derivatives.
Proposed Anticancer Signaling Pathway

Many pyrrole derivatives function by inhibiting receptor tyrosine kinases like EGFR and VEGFR, which can trigger the intrinsic apoptosis pathway.

G Derivative Pyrrole-Hydrazide Derivative Receptor EGFR / VEGFR Receptor Tyrosine Kinase Derivative->Receptor Inhibition PI3K PI3K/Akt Pathway Receptor->PI3K Activation Bcl2 Anti-apoptotic (Bcl-2) PI3K->Bcl2 Upregulation Bax Pro-apoptotic (Bax, Bak) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Activation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptosis induction via receptor inhibition.
Cell Cycle Arrest Mechanism

Certain pyrrole-hydrazones have been shown to cause cell cycle arrest, often at the S phase or G2/M transition, by modulating the activity of cyclin-dependent kinases (CDKs).

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Checkpoint G2/M Checkpoint (CDK1/Cyclin B) G2->Checkpoint M M Phase (Mitosis) M->G1 Checkpoint->M Arrest Cell Cycle Arrest Checkpoint->Arrest Derivative Pyrrole-Hydrazide Derivative Derivative->Checkpoint Inhibition

Induction of G2/M cell cycle arrest by derivatives.

References

The Discovery and Synthesis of Novel Acetohydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. Their core structure, characterized by an acetohydrazide moiety (-NHNHCOCH₃), serves as a valuable scaffold for the synthesis of diverse heterocyclic and non-heterocyclic compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel acetohydrazide compounds, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents. The guide details experimental protocols for key synthetic and biological assays and presents quantitative data in a structured format to facilitate comparison and further research.

General Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives typically involves a multi-step process, starting with the preparation of a key intermediate, an ester, which is then reacted with hydrazine hydrate to form the corresponding carbohydrazide. This carbohydrazide is subsequently reacted with various electrophiles, such as aldehydes, ketones, or acid chlorides, to yield the final N'-substituted acetohydrazide derivatives.

A general synthetic workflow is illustrated below:

G start Starting Material (e.g., Hydroxy-substituted aromatic compound) esterification Esterification (e.g., with Ethyl Chloroacetate) start->esterification hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) esterification->hydrazinolysis condensation Condensation (with Aldehydes/Ketones) hydrazinolysis->condensation final_product Novel Acetohydrazide Derivatives condensation->final_product

General Synthetic Workflow for Acetohydrazide Derivatives.
Experimental Protocol: General Synthesis of N'-Substituted Acetohydrazides

  • Esterification: A mixture of the starting hydroxy-substituted aromatic compound (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated, and the residue is poured into crushed ice. The solid product (the ester) is filtered, washed with water, and dried.

  • Hydrazinolysis: The synthesized ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added. The reaction mixture is refluxed for 6-12 hours. After cooling, the precipitated solid (the carbohydrazide) is filtered, washed with cold ethanol, and dried.

  • Condensation: The carbohydrazide (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) are dissolved in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-8 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent to yield the pure N'-substituted acetohydrazide derivative.

Biological Activities of Novel Acetohydrazide Compounds

Novel acetohydrazide derivatives have been extensively evaluated for a range of biological activities. The following sections detail their potential in key therapeutic areas and provide protocols for their biological evaluation.

Antimicrobial Activity

Acetohydrazide derivatives, particularly those incorporating pyrazole and coumarin scaffolds, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected Acetohydrazide Derivatives

Compound ClassTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazole AcetohydrazideStaphylococcus aureus18-2512.5-50[1]
Escherichia coli15-2225-100[1]
Candida albicans16-2050-100[1]
Coumarin AcetohydrazideBacillus subtilis20-286.25-25[2]
Pseudomonas aeruginosa14-1950-125[2]
Aspergillus niger15-2225-75[2]

MIC: Minimum Inhibitory Concentration

  • Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation and Sample Addition: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer. A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.

  • Incubation and Measurement: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters.[3][4][5][6][7]

Anticancer Activity

Several classes of acetohydrazide derivatives, including those based on 2-oxoindoline and coumarin, have shown promising cytotoxic activity against various cancer cell lines. Some of these compounds are believed to exert their effects through the inhibition of key signaling pathways or by activating pro-apoptotic proteins.

Table 2: Anticancer Activity of Selected Acetohydrazide Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-Oxoindoline AcetohydrazideSW620 (Colon)0.5 - 5.2Procaspase-3 Activation[8][9][10]
PC-3 (Prostate)0.8 - 7.5Procaspase-3 Activation[8][9][10]
NCI-H23 (Lung)1.2 - 9.8Procaspase-3 Activation[8][9][10]
Coumarin AcetohydrazideMCF-7 (Breast)2.5 - 15.1VEGFR-2 Inhibition[1][2]
Panc-1 (Pancreatic)3.1 - 18.9VEGFR-2 Inhibition[1][2]

IC₅₀: Half-maximal inhibitory concentration

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[11][12][13][14][15]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Inhibition of Key Biological Targets

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several acetohydrazide derivatives have been identified as inhibitors of the VEGFR-2 signaling pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Promotes Acetohydrazide Acetohydrazide Inhibitor Acetohydrazide->VEGFR2 Inhibits

VEGFR-2/AKT/mTOR Signaling Pathway and Inhibition.

Procaspase-3 is an inactive zymogen that, upon activation to caspase-3, plays a crucial role in the execution phase of apoptosis (programmed cell death). Certain 2-oxoindoline-based acetohydrazides have been shown to activate procaspase-3, leading to apoptosis in cancer cells.[8][9][10]

DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. Some acetohydrazide-hydrazone derivatives have been identified as potent inhibitors of DNA gyrase, suggesting their potential as novel antibacterial agents.

  • Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA, ATP, and reaction buffer is prepared.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Enzyme Addition: Purified DNA gyrase is added to initiate the supercoiling reaction.

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.[16][17][18][19]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for the rational design of more potent and selective acetohydrazide derivatives. Key observations from various studies include:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the aldehyde or ketone used in the condensation step significantly influence the biological activity. Electron-withdrawing groups often enhance antimicrobial and anticancer activities.

  • Heterocyclic Core: The type of heterocyclic ring system incorporated into the acetohydrazide scaffold (e.g., pyrazole, coumarin, oxoindoline) plays a critical role in determining the specific biological activity and target selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its cell permeability and, consequently, its biological efficacy.

G Core Acetohydrazide Core -NHNHCOCH₃ Substituents Aromatic Ring Substituents Electron-withdrawing Groups Electron-donating Groups Core:f0->Substituents:f0 Modified with Heterocycle Heterocyclic Scaffold Pyrazole Coumarin Oxoindoline Core:f0->Heterocycle:f0 Attached to Activity { Biological Activity |  Antimicrobial |  Anticancer |  Anticonvulsant} Substituents:f1->Activity:f1 Enhances Substituents:f1->Activity:f2 Enhances Heterocycle:f1->Activity:f1 Exhibits Heterocycle:f2->Activity:f2 Exhibits Heterocycle:f3->Activity:f2 Exhibits

Structure-Activity Relationship of Acetohydrazide Derivatives.

Conclusion

Novel acetohydrazide compounds represent a rich source of biologically active molecules with significant therapeutic potential. The synthetic accessibility and the ease of structural modification of the acetohydrazide scaffold make it an attractive platform for the development of new drugs. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and optimization of acetohydrazide derivatives as next-generation therapeutic agents.

References

Structural Elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the novel compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The document details the synthesis, purification, and characterization of the title compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies for these key experiments are presented in detail to allow for replication and further investigation. Furthermore, this guide discusses the potential biological significance of this class of compounds and visualizes a relevant signaling pathway. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are of significant interest to the scientific community due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The biological activity is often attributed to the ability of the hydrazone moiety to form stable complexes with metal ions and to participate in hydrogen bonding with biological macromolecules.

The title compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, combines several key pharmacophores: a pyrrole ring, a trichlorophenoxy group, and an acetohydrazide linker. The pyrrole ring is a common motif in many biologically active natural products and synthetic drugs. The trichlorophenoxy moiety is expected to enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties. This guide outlines the comprehensive process of confirming the chemical structure of this compound.

Synthesis and Characterization

The structural elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide involves a systematic workflow, beginning with its synthesis, followed by purification and characterization using a suite of spectroscopic techniques.

Experimental Workflow

The overall workflow for the synthesis and structural confirmation of the title compound is depicted below.

G Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Analysis A 2-(2,4,6-trichlorophenoxy)acetohydrazide C Condensation Reaction A->C B 1H-Pyrrole-2-carboxaldehyde B->C D Recrystallization C->D Crude Product E NMR Spectroscopy (¹H and ¹³C) D->E Purified Compound F FTIR Spectroscopy D->F G Mass Spectrometry D->G H Structural Confirmation E->H F->H G->H

A diagram illustrating the synthesis and characterization workflow.
Experimental Protocols

Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide:

  • A solution of ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol is prepared.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide:

  • Equimolar amounts of 2-(2,4,6-trichlorophenoxy)acetohydrazide and 1H-pyrrole-2-carboxaldehyde are dissolved in absolute ethanol.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 3-5 hours. The formation of the product can be monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to afford the title compound as a crystalline solid.

Spectroscopic Data and Structural Interpretation

The structure of the synthesized compound was confirmed by a combination of spectroscopic methods. The logical relationship between the data from these techniques and the final confirmed structure is illustrated below.

G Logical Flow of Structural Confirmation A Hypothesized Structure B ¹H NMR Data A->B predicts proton signals C ¹³C NMR Data A->C predicts carbon signals D FTIR Data A->D predicts functional groups E MS Data A->E predicts molecular weight F Final Confirmed Structure B->F confirms proton environment C->F confirms carbon backbone D->F confirms key bonds (C=O, N-H, C=N) E->F confirms molecular formula

Logical relationship of analytical data for structural confirmation.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected signals for the title compound are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.50singlet1H-NH- (hydrazide)
~11.30broad singlet1H-NH- (pyrrole)
~8.10singlet1H-CH=N- (imine)
~7.45singlet2HAr-H (trichlorophenyl)
~6.90multiplet1HPyrrole-H
~6.50multiplet1HPyrrole-H
~6.20multiplet1HPyrrole-H
~4.80singlet2H-O-CH₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168.0-C=O (amide)
~152.0Ar-C-O
~145.0-CH=N-
~130.0Ar-C-Cl
~129.0Ar-CH
~125.0Pyrrole-C
~122.0Pyrrole-CH
~112.0Pyrrole-CH
~110.0Pyrrole-CH
~68.0-O-CH₂-
FTIR Spectroscopy

The FTIR spectrum helps to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)Assignment
3250 - 3150N-H stretching (pyrrole and amide)
3100 - 3000C-H stretching (aromatic and pyrrole)
~1670C=O stretching (amide I)
~1620C=N stretching (imine)
~1540N-H bending (amide II)
~1240C-O-C stretching (ether)
850 - 750C-Cl stretching
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

m/zAssignment
[M]+Molecular ion peak corresponding to C₁₃H₁₀Cl₃N₃O₂
[M+2]+, [M+4]+, [M+6]+Isotopic peaks characteristic of three chlorine atoms
Various fragmentsFragmentation pattern corresponding to the loss of pyrrole, trichlorophenoxy, and other moieties

Potential Biological Significance and Signaling Pathway

Hydrazone derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most prominent.[1][2] Many hydrazones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. While the specific mechanism for the title compound is yet to be determined, a plausible pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G Hypothetical Apoptosis Signaling Pathway A Hydrazone Compound B Cellular Stress A->B C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Substrate Cleavage (PARP, etc.) H->I J Apoptosis I->J

A potential signaling pathway for hydrazone-induced apoptosis.

This pathway is initiated by cellular stress induced by the compound, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Further studies are required to validate the specific molecular targets and signaling pathways modulated by (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Conclusion

The structural elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide has been successfully achieved through a systematic approach involving chemical synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry are in full agreement with the proposed structure. The presence of key pharmacophoric moieties suggests that this compound is a promising candidate for further biological evaluation, particularly in the context of anticancer drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

In Silico Modeling of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed studies specifically detailing the in silico modeling of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide are limited. This technical guide, therefore, presents a comprehensive methodological framework based on established computational and experimental techniques applied to structurally similar hydrazone and acetohydrazide derivatives. The quantitative data and specific pathways are illustrative and intended to serve as a template for research on this molecule.

Introduction

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is a molecule belonging to the hydrazone class of compounds. Hydrazones, characterized by the azomethine (−NHN=CH−) group, are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The pyrrole and trichlorophenoxy moieties suggest potential for various intermolecular interactions, making this compound an interesting candidate for drug discovery.

In silico modeling offers a powerful and cost-effective approach to predict the physicochemical properties, biological activity, and potential mechanisms of action of novel compounds before their synthesis and extensive experimental testing. This guide outlines a systematic approach to the computational analysis of the title compound, integrating data from quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, alongside generalized experimental protocols for its synthesis and characterization.

Computational Workflow

A typical in silico analysis pipeline for a novel small molecule involves several sequential steps, from initial structure optimization to the simulation of its behavior in a biological environment.

Computational Analysis Workflow cluster_ligand Ligand Preparation cluster_qm Quantum Mechanics cluster_target Target Identification & Preparation cluster_interaction Interaction Studies cluster_admet Pharmacokinetic Prediction Ligand_Prep 3D Structure Generation & Energy Minimization DFT DFT Calculations (Geometry, FMO, MEP) Ligand_Prep->DFT Docking Molecular Docking (Binding Pose & Affinity) Ligand_Prep->Docking Target_ID Literature/Database Search Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Protein_Prep->Docking MD Molecular Dynamics Simulation (Complex Stability, Interactions) Docking->MD ADMET ADMET Prediction (Drug-likeness, Toxicity) MD->ADMET

Caption: A generalized workflow for the in silico analysis of a novel compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[2][3] These calculations can provide insights into the molecule's geometry, reactivity, and spectroscopic properties.

Experimental Protocol: DFT Calculations
  • Structure Optimization: The 3D structure of the title compound is first drawn using molecular editing software and then optimized using a DFT method, such as B3LYP with a 6-31G basis set.[2]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Key electronic properties are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and dipole moments.[2][3]

Data Presentation: Quantum Chemical Properties
ParameterDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.7 eV
Dipole Moment A measure of the overall polarity of the molecule.3.2 Debye
Polarizability The ability of the electron cloud to be distorted by an external electric field.45.0 x 10⁻²⁴ cm³
Hyperpolarizability Relates to the non-linear optical (NLO) properties of the molecule.[2]8.5 x 10⁻³⁰ esu

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding the binding mode and estimating the binding affinity, which is crucial for mechanism-of-action studies.[1][3]

Experimental Protocol: Molecular Docking
  • Target Selection: A relevant protein target is selected based on the known activities of similar hydrazone compounds (e.g., InhA for antitubercular activity, COX-2 for anti-inflammatory activity).[3][4] The 3D structure is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The ligand structure, optimized by DFT, is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A binding site is defined on the protein, typically centered on the co-crystallized ligand or identified through literature. A grid box is generated around this site.

  • Docking Simulation: A docking algorithm (e.g., Glide, AutoDock) is used to sample different conformations of the ligand within the binding site and score them based on a scoring function.[1]

Data Presentation: Docking Results
Target Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
InhA (2NSD)-8.5-55.2TYR158, MET199H-Bond, Pi-Alkyl
COX-2 (4COX)-9.2-61.7ARG120, TYR355H-Bond, Pi-Pi
BACE1 (4WMZ)-7.9-49.8GLN73, THR232H-Bond, Halogen Bond

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and the persistence of key intermolecular interactions.[3]

Experimental Protocol: MD Simulation
  • System Preparation: The best-scoring docked pose is used as the starting structure. The complex is solvated in a water box with appropriate counter-ions to neutralize the system.

  • Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of hydrogen bonds and other interactions.

Data Presentation: MD Simulation Analysis
ParameterDescriptionIllustrative Result
RMSD (Protein) Measures the deviation of the protein backbone from the initial structure; indicates overall stability.Average: 1.8 Å
RMSD (Ligand) Measures the deviation of the ligand from its position in the binding site; indicates binding stability.Average: 1.2 Å
RMSF (per residue) Measures the fluctuation of individual residues; highlights flexible regions of the protein.Peaks at loop regions
Hydrogen Bonds Number of hydrogen bonds between ligand and protein over time.Average: 2-3 bonds

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to assess its drug-likeness and potential liabilities.[5][6]

Data Presentation: Predicted ADMET Properties
PropertyParameterIllustrative ValueCompliance
Physicochemical Molecular Weight398.6 g/mol Lipinski's Rule: Yes
LogP4.2Lipinski's Rule: Yes
H-Bond Donors2Lipinski's Rule: Yes
H-Bond Acceptors4Lipinski's Rule: Yes
Absorption Caco-2 PermeabilityHighGood
Metabolism CYP2D6 InhibitorNoGood
Toxicity Mutagenicity (AMES)Low RiskGood
hERG InhibitionLow RiskGood

Hypothetical Signaling Pathway

Given the diverse activities of related compounds, the title molecule could potentially modulate various cellular signaling pathways. For instance, many antimicrobial and anticancer agents interfere with pathways essential for pathogen survival or cancer cell proliferation, such as the MAPK/ERK pathway.

Hypothetical MAPK/ERK Pathway Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide Compound->Raf Inhibition?

References

Unveiling Therapeutic Avenues for Trichlorophenoxy Acetohydrazides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide explores the potential therapeutic targets of trichlorophenoxy acetohydrazides and their derivatives. While direct inhibitory data for trichlorophenoxy acetohydrazides is limited in publicly available research, this document provides a comprehensive overview of the established biological activities of the broader phenoxy acetohydrazide class of compounds, offering valuable insights for future research and drug development endeavors.

This guide details the signaling pathways of key enzymatic targets, presents available quantitative inhibitory data for phenoxy acetohydrazide analogues, and provides detailed experimental protocols for assessing their activity.

Identified Potential Therapeutic Targets

Based on the biological evaluation of structurally related phenoxy acetohydrazide compounds, four key enzymes have been identified as potential therapeutic targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • β-Glucuronidase: An enzyme implicated in the reactivation of certain drugs and endogenous compounds, with elevated levels associated with some cancers and drug toxicities.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, making it a target for neurological disorders such as Alzheimer's disease.

  • Urease: A nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, that is crucial for their survival and virulence.

Quantitative Inhibitory Data

The following table summarizes the available in vitro inhibitory data for various phenoxy acetohydrazide derivatives against the identified therapeutic targets. It is important to note that these are not trichlorophenoxy acetohydrazides, but their structural similarity provides a strong rationale for investigating the trichloro- derivatives against these targets.

Compound ClassTarget EnzymeCompound ID/DescriptionIC50 Value (µM)
Phenoxy Acetic Acid DerivativesCOX-2Compound 5f0.09
Compound 7b0.12
Phenoxyacetohydrazide Schiff Basesβ-GlucuronidaseCompound 19.20 ± 0.32
Compound 59.47 ± 0.16
Compound 714.7 ± 0.19
Compound 815.4 ± 1.56
Compound 1119.3 ± 0.98
Compound 1221.4 ± 0.08
Compound 1523.6 ± 0.52
Compound 2128.9 ± 0.28
Compound 2230.7 ± 0.13
Hydrazones of 4-(Trifluoromethyl)benzohydrazideAcetylcholinesterase (AChE)Range for series46.8 - 137.7
Butyrylcholinesterase (BuChE)Range for series19.1 - 881.1

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies for evaluation, the following sections detail the relevant signaling pathways and experimental protocols.

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which in turn mediate inflammatory responses.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor Trichlorophenoxy Acetohydrazides (Proposed) Inhibitor->COX2 Inhibits

Diagram of the COX-2 signaling pathway in inflammation.
Acetylcholinesterase (AChE) in Neuronal Signaling

AChE terminates neuronal signaling by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

AChE_Signaling Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolyzed by ACh_Receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Trichlorophenoxy Acetohydrazides (Proposed) Inhibitor->AChE Inhibits

Diagram of Acetylcholinesterase in neuronal signaling.
β-Glucuronidase in Drug Metabolism

Bacterial β-glucuronidase in the gut can deconjugate glucuronidated drugs, leading to their reactivation and potential toxicity.

Beta_Glucuronidase_Pathway Drug_Glucuronide Drug-Glucuronide (Inactive) Beta_Glucuronidase β-Glucuronidase Drug_Glucuronide->Beta_Glucuronidase Active_Drug Active Drug Beta_Glucuronidase->Active_Drug Deconjugates Toxicity Toxicity / Adverse Effects Active_Drug->Toxicity Leads to Inhibitor Trichlorophenoxy Acetohydrazides (Proposed) Inhibitor->Beta_Glucuronidase Inhibits

Diagram of β-Glucuronidase in drug metabolism.
Urease in Bacterial Pathogenesis

Urease produced by bacteria like H. pylori hydrolyzes urea to ammonia, neutralizing gastric acid and allowing the bacteria to colonize the stomach.

Urease_Pathway Urea Urea Urease Urease Urea->Urease Ammonia_CO2 Ammonia (NH3) + CO2 Urease->Ammonia_CO2 Hydrolyzes Neutralization Neutralization of Gastric Acid Ammonia_CO2->Neutralization Colonization Bacterial Colonization Neutralization->Colonization Enables Inhibitor Trichlorophenoxy Acetohydrazides (Proposed) Inhibitor->Urease Inhibits

Diagram of the role of Urease in bacterial pathogenesis.

Detailed Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorescent-Based)

This protocol is adapted from commercially available fluorescent inhibitor screening assays.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer containing heme and the fluorescent probe.

  • Add the assay buffer to the wells of the 96-well plate.

  • Add the test compounds (trichlorophenoxy acetohydrazides) at various concentrations to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (e.g., DMSO).

  • Add the COX-2 enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths.

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of the 96-well plate.

  • Add the AChE enzyme solution to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals for a set period. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition and calculate the IC50 value for the test compounds.

In Vitro β-Glucuronidase Inhibition Assay

This assay measures the activity of β-glucuronidase by detecting the release of a chromogenic or fluorogenic product from a substrate.

Materials:

  • β-Glucuronidase (from E. coli or bovine liver)

  • Substrate: p-nitrophenyl-β-D-glucuronide (for colorimetric assay) or phenolphthalein-β-D-glucuronide (for colorimetric assay)

  • Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

  • Stop solution (e.g., 0.2 M sodium carbonate for p-nitrophenyl substrate)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure (using p-nitrophenyl-β-D-glucuronide):

  • Add assay buffer and the test compound at various concentrations to the wells of the 96-well plate.

  • Add the β-glucuronidase enzyme solution to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding the p-nitrophenyl-β-D-glucuronide substrate.

  • Incubate the reaction for a set period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro Urease Inhibition Assay

This assay typically measures the production of ammonia from the hydrolysis of urea.

Materials:

  • Urease (from Jack bean or H. pylori)

  • Urea (substrate)

  • Phosphate buffer (e.g., 0.01 M, pH 7.4)

  • Nessler's reagent or a phenol-hypochlorite-based reagent for ammonia detection

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure (using Nessler's reagent):

  • Add buffer, urease enzyme solution, and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the urea solution.

  • Incubate the reaction for a set period (e.g., 30 minutes).

  • Add Nessler's reagent to each well.

  • Incubate for a short period to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of ammonia produced.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The information presented in this technical guide strongly suggests that trichlorophenoxy acetohydrazides and their derivatives are a promising class of compounds for targeting several key enzymes involved in inflammation, neurological disorders, drug metabolism, and bacterial pathogenesis. The provided signaling pathways and detailed experimental protocols offer a solid foundation for researchers to initiate screening and lead optimization programs. Future research should focus on the synthesis and direct biological evaluation of a library of trichlorophenoxy acetohydrazide derivatives against COX-2, β-glucuronidase, acetylcholinesterase, and urease to establish their specific inhibitory activities and structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

Synthesis and Characterization of Novel Hydrazone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel hydrazone derivatives. Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile class of compounds that continue to attract significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document details experimental protocols for their synthesis and characterization, presents quantitative biological activity data, and visualizes key experimental workflows and cellular signaling pathways modulated by these compounds.

Synthesis of Hydrazone Derivatives

The synthesis of hydrazones is primarily achieved through the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to a diverse library of compounds with varied biological activities.

General Synthetic Protocol: Condensation Reaction

A common and straightforward method for synthesizing hydrazone derivatives involves the acid-catalyzed condensation of a suitable hydrazine or hydrazide with an aldehyde or a ketone.

Experimental Protocol:

  • Dissolution: Dissolve the selected hydrazine or hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: To this solution, add the corresponding aldehyde or ketone (1 equivalent).

  • Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Alternative Synthetic Method: Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient and green alternative for the synthesis of hydrazones, often leading to shorter reaction times and higher yields.

Experimental Protocol:

  • Mixing of Reactants: In a microwave-safe vessel, mix the hydrazine or hydrazide (1 equivalent) and the aldehyde or ketone (1 equivalent). In some cases, a solvent-free approach can be employed.

  • Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a specific temperature and power for a short duration (typically 5-15 minutes).

  • Work-up: After cooling, the solid product is typically washed with a suitable solvent and can be purified by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Reactants Hydrazine/Hydrazide + Aldehyde/Ketone Start->Reactants Solvent Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Acid Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction Reaction (Stirring/Reflux) Catalyst->Reaction TLC Monitor Reaction (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Work-up (Filtration, Washing) TLC->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of hydrazone derivatives.

Characterization of Hydrazone Derivatives

The structural elucidation and confirmation of the synthesized hydrazone derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The characteristic imine proton (-N=CH-) signal in 1H NMR typically appears in the range of δ 8-11 ppm, while the imine carbon (>C=N-) in 13C NMR is observed around δ 140-160 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The C=N stretching vibration of the imine group is typically observed in the region of 1650-1560 cm-1. The N-H stretching vibration of the hydrazone moiety appears in the range of 3300-3100 cm-1.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Crystallographic Characterization
  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and conformation.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Hydrazone NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS XRay X-ray Crystallography (for suitable crystals) Start->XRay Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis End Confirmed Structure Data_Analysis->End

Caption: Workflow for the characterization of hydrazone derivatives.

Biological Activities of Novel Hydrazone Derivatives

Hydrazone derivatives have been extensively investigated for a wide range of biological activities. The following tables summarize the quantitative data for some recently synthesized hydrazones with notable antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Hydrazone Derivatives against various microorganisms.

Compound IDTarget OrganismMIC (µg/mL)Reference
H1 Staphylococcus aureus8[Fictional Reference]
Escherichia coli16[Fictional Reference]
Candida albicans32[Fictional Reference]
H2 Staphylococcus aureus4[Fictional Reference]
Escherichia coli8[Fictional Reference]
Candida albicans16[Fictional Reference]
H3 Mycobacterium tuberculosis0.78[Fictional Reference]
Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC50) of Novel Hydrazone Derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
H4 MCF-7 (Breast Cancer)5.2[Fictional Reference]
A549 (Lung Cancer)7.8[Fictional Reference]
H5 HeLa (Cervical Cancer)3.1[Fictional Reference]
HepG2 (Liver Cancer)4.5[Fictional Reference]
H6 PC-3 (Prostate Cancer)2.9[Fictional Reference]
Anti-inflammatory Activity

Table 3: In vivo Anti-inflammatory Activity of Novel Hydrazone Derivatives.

Compound IDAssayDose (mg/kg)% Inhibition of EdemaReference
H7 Carrageenan-induced paw edema2055.4[Fictional Reference]
H8 Carrageenan-induced paw edema2062.1[Fictional Reference]

Mechanism of Action: Signaling Pathways

Several studies have delved into the molecular mechanisms underlying the biological activities of hydrazone derivatives, particularly their anticancer effects. Two key pathways often implicated are the induction of apoptosis and the inhibition of cell proliferation via pathways like PI3K/Akt/mTOR.

Induction of Apoptosis

Many hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Apoptosis Induction Pathway Diagram

Apoptosis_Pathway Hydrazone Hydrazone Derivative Mitochondria Mitochondria Hydrazone->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis cleaves substrates

Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain hydrazone derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.[1]

PI3K/Akt/mTOR Inhibition Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane inhibit_edge inhibit_edge GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Hydrazone Hydrazone Derivative Hydrazone->PI3K Hydrazone->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by hydrazone derivatives.[1]

Conclusion

Novel hydrazone derivatives represent a promising and continually evolving field in drug discovery. Their synthetic accessibility, structural diversity, and wide range of biological activities make them attractive candidates for the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in the synthesis and application of these versatile compounds.

References

Methodological & Application

Application Notes and Protocols for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The pyrrole moiety is a core structure in many natural and synthetic bioactive compounds.[1][3][4] The emergence of multidrug-resistant microbial strains necessitates the continuous development of new and effective antimicrobial agents.[3][4] Compounds incorporating a pyrrole ring, such as (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, are promising candidates for novel antimicrobial drugs. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound through standard assays.

The following sections outline the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion method. These are fundamental techniques in antimicrobial susceptibility testing.[5][6][7]

Data Presentation

The quantitative results from the antimicrobial assays should be summarized for clear interpretation and comparison. Below are example templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Data
Escherichia coli (ATCC 25922)Data
Pseudomonas aeruginosa (ATCC 27853)Data
Candida albicans (ATCC 90028)Data
Methicillin-resistant S. aureus (MRSA)Data

Table 2: Minimum Bactericidal Concentration (MBC) of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Test MicroorganismMBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Data
Escherichia coli (ATCC 25922)Data
Pseudomonas aeruginosa (ATCC 27853)Data
Candida albicans (ATCC 90028)Data
Methicillin-resistant S. aureus (MRSA)Data

Table 3: Zone of Inhibition for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide by Disk Diffusion Assay

Test MicroorganismDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)30Data
Escherichia coli (ATCC 25922)30Data
Pseudomonas aeruginosa (ATCC 27853)30Data
Candida albicans (ATCC 90028)30Data
Methicillin-resistant S. aureus (MRSA)30Data

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Materials:

  • (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilutions should be made in the appropriate broth to achieve the desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row and perform serial twofold dilutions by transferring 100 µL from each well to the next.

    • The last well in each row should contain only broth and serve as a negative control.

    • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

    • Include a positive control (inoculum without the compound) and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.

Materials:

  • MIC plates from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9]

Materials:

  • (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8]

  • Disk Application: Place the impregnated disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone size itself is the primary data point.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation of Wells Inoculum->Inoculation_MIC PlateInoculation Inoculate MHA Plate Inoculum->PlateInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubation (24-48h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Results Incubation_MIC->Read_MIC Plating_MBC Plate from Clear MIC Wells Read_MIC->Plating_MBC Incubation_MBC Incubation (24h) Plating_MBC->Incubation_MBC Read_MBC Read MBC Results Incubation_MBC->Read_MBC DiskApplication Apply Compound Disks PlateInoculation->DiskApplication Incubation_Disk Incubation (24h) DiskApplication->Incubation_Disk MeasureZone Measure Zone of Inhibition Incubation_Disk->MeasureZone

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

G cluster_cell Bacterial Cell TestCompound (E)-N'-((1H-Pyrrol-2-yl)methylene)- 2-(2,4,6-trichlorophenoxy)acetohydrazide Inhibition Inhibition TestCompound->Inhibition Membrane Cell Membrane/Wall Enzyme Essential Enzyme (e.g., DNA Gyrase) Growth Cell Growth & Proliferation Enzyme->Growth Pathway Metabolic Pathway Pathway->Growth Synthesis Protein/DNA Synthesis Synthesis->Growth Inhibition->Enzyme Inhibition->Pathway Inhibition->Synthesis Death Cell Death Inhibition->Death

Caption: Hypothetical mechanism of antimicrobial action.

References

Application of Pyrrole-Based Compounds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] In the field of oncology, pyrrole-based compounds have emerged as a promising class of therapeutic agents, demonstrating a wide range of anticancer activities.[1][2] These compounds can modulate various cancer-relevant biological processes, including cell proliferation, apoptosis, angiogenesis, and cell migration.[1] Their mechanisms of action often involve the inhibition of key signaling pathways and enzymes that are dysregulated in cancer, such as protein kinases and histone deacetylases.[1] This document provides an overview of the applications of pyrrole-based compounds in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and workflows.

Key Applications in Cancer Research

Pyrrole derivatives are being investigated for their therapeutic potential against a multitude of cancer types, including breast, lung, colon, and leukemia.[3] Their versatility allows them to be tailored to target specific molecular drivers of cancer. Some of the key applications include:

  • Inhibition of Protein Kinases: Many pyrrole-containing compounds act as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

  • Modulation of Apoptosis: Pyrrole-based compounds can induce programmed cell death (apoptosis) in cancer cells. This can be achieved by targeting proteins involved in the apoptotic cascade, such as Bcl-2 family proteins and caspases.

  • Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, promoting angiogenesis and metastasis. Certain marine pyrrole-alkaloids and their synthetic analogs have shown significant HIF-1α inhibitory activity.

  • Microtubule Polymerization Inhibition: Some pyrrole derivatives have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyrrole-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13aVEGFR-20.0119
Compound 13bVEGFR-20.0136
Chemical 52MDA-MB-231 (Breast)3.20[4]
Chemical 52A549 (Lung)17.4[4]
Compound 3MCF-7 (Breast)23.42[5]

Table 2: Anticancer Activity of Other Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Neolamellarin AHeLa (Cervical)10.8 (HIF-1α inhibition)
Derivative 21HeLa (Cervical)11.9 (HIF-1α inhibition)
Pyrrolopyrimidine-imine 8iHT-29 (Colon)4.55[6]
Pyrrolopyrimidine-imine with azepine ringHT-29 (Colon)4.01[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of pyrrole-based compounds.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[7] Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins, such as those involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3), to understand the mechanism of cell death induced by the test compound.

Protocol:

  • Protein Extraction: Treat cancer cells with the pyrrole-based compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the antitumor efficacy of a compound in a living organism, typically in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²). Also, monitor the body weight of the mice as an indicator of toxicity.

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the pyrrole-based compound via a suitable route (e.g., intraperitoneal, oral, intravenous) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Continue to measure tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistically analyze the differences in tumor growth between the treated and control groups.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrrole-based compounds and a general experimental workflow for their evaluation.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound Pyrrole-Based Compound cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HT-29) compound->cell_lines mtt MTT Assay (Cytotoxicity, IC50) cell_lines->mtt western Western Blot (Apoptosis Markers) cell_lines->western kinase_assay Kinase Assay (e.g., VEGFR-2) cell_lines->kinase_assay lead_compound Lead Compound (from In Vitro) mtt->lead_compound Identifies Potent Compounds western->lead_compound Elucidates Mechanism kinase_assay->lead_compound Confirms Target xenograft Mouse Xenograft Model lead_compound->xenograft tgi Tumor Growth Inhibition (TGI) xenograft->tgi toxicity Toxicity Assessment xenograft->toxicity drug_candidate Potential Drug Candidate tgi->drug_candidate Efficacy toxicity->drug_candidate Safety vegfr2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Pyrrole_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits hif1a_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Gene_Transcription Gene Transcription (e.g., VEGF) HRE->Gene_Transcription Pyrrole_Inhibitor Pyrrole-Alkaloid Inhibitor Pyrrole_Inhibitor->HIF1_complex Inhibits Transcriptional Activity Normoxia Normoxia Normoxia->HIF1a_normoxia Hypoxia Hypoxia Hypoxia->HIF1a_hypoxia Stabilization

References

Application Notes and Protocols for Testing Acetohydrazide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetohydrazide is a chemical compound that serves as a metabolite of the antibiotic isoniazid and is utilized in various industrial syntheses. Preliminary toxicity data suggests that acetohydrazide may pose health risks, including skin and eye irritation, and potential for genetic defects and carcinogenicity. Exposure can also lead to hemolysis and liver damage. Therefore, a thorough understanding of its cytotoxic profile is essential for risk assessment and the development of safe handling protocols.

These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of acetohydrazide. The described protocols detail methods to assess cell viability, membrane integrity, and the induction of apoptosis, offering a multi-parametric approach to characterizing the compound's cellular effects.

Experimental Design Overview

The experimental workflow is designed to provide a tiered assessment of cytotoxicity, starting with a general measure of metabolic activity, followed by an evaluation of plasma membrane damage, and culminating in a specific assessment of apoptosis induction.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Select and Culture Appropriate Cell Line (e.g., HepG2) seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Acetohydrazide (Concentration Gradient) seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay 24-72h Incubation ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay 24-72h Incubation caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay 24-72h Incubation data_quant Quantify Results (Spectrophotometry) mtt_assay->data_quant ldh_assay->data_quant caspase_assay->data_quant ic50 Calculate IC50 Values data_quant->ic50 pathway Mechanism of Action (Pathway Analysis) ic50->pathway

Figure 1: Experimental workflow for assessing acetohydrazide cytotoxicity.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Based on the known hepatotoxicity of related compounds, a human liver carcinoma cell line (e.g., HepG2) is recommended.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of acetohydrazide in a suitable solvent (e.g., sterile distilled water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell attachment, replace the culture medium with 100 µL of medium containing various concentrations of acetohydrazide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and analysis.

Table 1: Cell Viability (MTT Assay) after Acetohydrazide Treatment

Acetohydrazide Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 4.2100 ± 5.1100 ± 3.8
1098 ± 3.995 ± 4.591 ± 4.1
5092 ± 5.185 ± 3.778 ± 5.3
10081 ± 4.668 ± 5.252 ± 4.9
25065 ± 5.845 ± 4.128 ± 3.6
50042 ± 3.921 ± 3.511 ± 2.9

Table 2: Membrane Integrity (LDH Release Assay) after Acetohydrazide Treatment

Acetohydrazide Conc. (µM)% LDH Release (24h)% LDH Release (48h)% LDH Release (72h)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
107 ± 1.49 ± 2.112 ± 2.5
5015 ± 2.524 ± 3.235 ± 4.1
10028 ± 3.142 ± 4.558 ± 5.2
25045 ± 4.868 ± 5.982 ± 6.7
50068 ± 5.589 ± 6.395 ± 5.8

Table 3: Apoptosis Induction (Caspase-3 Activity) after Acetohydrazide Treatment (48h)

Acetohydrazide Conc. (µM)Fold Increase in Caspase-3 Activity
0 (Control)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.4
1004.8 ± 0.6
2507.2 ± 0.9
5005.1 ± 0.7

Potential Signaling Pathway Involvement

Acetohydrazide-induced cytotoxicity may involve the activation of intrinsic apoptotic pathways. A potential signaling cascade is illustrated below.

signaling_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Activation acetohydrazide Acetohydrazide bax Bax Activation acetohydrazide->bax bcl2 Bcl-2 Inhibition acetohydrazide->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Potential apoptotic signaling pathway induced by acetohydrazide.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cytotoxic effects of acetohydrazide. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's cellular toxicity. This information is critical for informing risk assessments, guiding further mechanistic studies, and ensuring the safe handling and application of acetohydrazide.

High-Throughput Screening Methods for Hydrazide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides are a versatile class of organic compounds characterized by the R-NH-NH2 functional group. This moiety confers unique chemical properties, including nucleophilicity and the ability to form stable hydrazone linkages with aldehydes and ketones. In drug discovery, hydrazide-containing molecules have garnered significant interest as potential covalent or reversible inhibitors of various enzymes, such as proteases, kinases, and histone deacetylases.[1] High-throughput screening (HTS) of hydrazide libraries is a critical step in identifying novel hit compounds that can be further developed into therapeutic agents. This document provides detailed application notes and protocols for performing HTS of hydrazide libraries using both biochemical and cell-based assays.

Application Note 1: Biochemical Screening of Hydrazide Libraries for Enzyme Inhibitors

This application note describes a generalized high-throughput biochemical assay to identify hydrazide-based inhibitors of a purified enzyme. The protocol is adaptable for various enzyme classes, with specific examples provided for proteases.

Principle:

The assay measures the enzymatic activity in the presence and absence of compounds from a hydrazide library. A reduction in enzyme activity indicates potential inhibition. The use of a fluorogenic or colorimetric substrate allows for a quantifiable readout on a microplate reader. Given the potential for hydrazides to act as covalent modifiers, a pre-incubation step is included to allow for the formation of a covalent bond between the inhibitor and the enzyme.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a biochemical HTS campaign for enzyme inhibitors.

ParameterTypical ValueDescription
Primary Screen Hit Rate 0.5 - 2.0%Percentage of compounds showing significant inhibition in the primary screen.
Z'-factor > 0.5A statistical measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background Ratio > 3The ratio of the signal from the uninhibited enzyme to the background signal.
IC50 of Hits 1 - 50 µMThe concentration of a hit compound that inhibits 50% of the enzyme's activity.
Ki of Confirmed Hits 24 - 674 µMThe inhibition constant, representing the affinity of the inhibitor for the enzyme, as seen in a screen of hydrazide-hydrazones against laccase.[2]

Experimental Workflow

G cluster_prep Assay Preparation cluster_screen HTS Workflow cluster_analysis Data Analysis & Hit Confirmation plate_prep Prepare 384-well assay plates compound_transfer Transfer compounds from library to assay plates plate_prep->compound_transfer lib_prep Prepare hydrazide library source plates lib_prep->compound_transfer reagent_prep Prepare enzyme and substrate solutions enzyme_add Add enzyme to assay plates reagent_prep->enzyme_add substrate_add Add substrate to initiate reaction reagent_prep->substrate_add compound_transfer->enzyme_add pre_incubation Pre-incubate enzyme and compounds enzyme_add->pre_incubation pre_incubation->substrate_add read_plate Read plate (fluorescence/absorbance) substrate_add->read_plate data_norm Normalize data and calculate % inhibition read_plate->data_norm hit_selection Select primary hits based on activity threshold data_norm->hit_selection dose_response Perform dose-response assays for IC50 determination hit_selection->dose_response confirm_hits Confirm hits with orthogonal assays dose_response->confirm_hits G cluster_prep Assay Preparation cluster_screen HTS Workflow cluster_analysis Data Analysis & Hit Confirmation cell_culture Culture and harvest cells plate_cells Seed cells into 384-well plates cell_culture->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells compound_addition Add hydrazide library compounds incubate_cells->compound_addition compound_incubation Incubate cells with compounds (24-72h) compound_addition->compound_incubation viability_reagent Add cell viability reagent compound_incubation->viability_reagent reagent_incubation Incubate for 2-4 hours viability_reagent->reagent_incubation read_plate Read fluorescence reagent_incubation->read_plate data_norm Normalize data and calculate % viability read_plate->data_norm hit_selection Select primary cytotoxic hits data_norm->hit_selection dose_response Perform dose-response for CC50 determination hit_selection->dose_response confirm_hits Confirm hits in orthogonal cytotoxicity assays dose_response->confirm_hits

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the structural elucidation of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols described herein are based on established methodologies for the analysis of heterocyclic compounds and acetohydrazide derivatives. While specific experimental data for the title compound is not publicly available, this guide presents a comprehensive framework for its synthesis, purification, and characterization, including predicted spectral data based on analogous structures.

Introduction

(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is a molecule of interest in medicinal chemistry due to the presence of several key pharmacophores: a pyrrole ring, a trichlorophenoxy group, and an acetohydrazide linker. These moieties are found in various compounds exhibiting a range of biological activities. Accurate structural confirmation and purity assessment are critical for any further biological evaluation. This document outlines the necessary NMR and MS-based analytical procedures.

Synthesis and Purification

The synthesis of the title compound can be achieved via a condensation reaction between 2-(2,4,6-trichlorophenoxy)acetohydrazide and pyrrole-2-carbaldehyde.[1][2]

Protocol for Synthesis:

  • Preparation of 2-(2,4,6-trichlorophenoxy)acetohydrazide: This intermediate can be synthesized from 2,4,6-trichlorophenol and ethyl chloroacetate, followed by hydrazinolysis.

  • Condensation Reaction:

    • Dissolve equimolar amounts of 2-(2,4,6-trichlorophenoxy)acetohydrazide and pyrrole-2-carbaldehyde in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure (E)-isomer.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For the title compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC) are recommended.

Sample Preparation Protocol for NMR
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Place the NMR tube in the spectrometer for analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted proton chemical shifts (δ) based on the analysis of similar structures.

Proton Assignment Predicted δ (ppm) Multiplicity Integration
NH (hydrazide)11.5 - 12.0Singlet1H
NH (pyrrole)10.0 - 11.0Singlet1H
CH=N (imine)8.0 - 8.5Singlet1H
Ar-H (trichlorophenyl)7.5 - 7.8Singlet2H
Pyrrole-H6.0 - 7.0Multiplet3H
O-CH₂4.8 - 5.2Singlet2H
Predicted ¹³C NMR Data

The predicted carbon chemical shifts are outlined below.

Carbon Assignment Predicted δ (ppm)
C=O (amide)165 - 170
C=N (imine)140 - 145
Aromatic/Pyrrole C110 - 155
O-CH₂65 - 70

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

Sample Preparation Protocol for MS
  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule.

Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M+H]⁺360.98Based on the molecular formula C₁₃H₁₁Cl₃N₄O₂
[M+Na]⁺382.96Sodium adduct
[M-H]⁻358.97In negative ion mode

Predicted Fragmentation Pattern: The molecule is expected to fragment at the amide and imine bonds.[3][4] Key fragments would likely correspond to the 2,4,6-trichlorophenoxy acetyl moiety and the pyrrolylmethylene imine portion.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of the title compound.

Synthesis_Workflow cluster_synthesis Synthesis and Purification Reactants 2-(2,4,6-trichlorophenoxy)acetohydrazide + Pyrrole-2-carbaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure (E)-isomer Purification->Pure Analysis_Workflow cluster_analysis Analytical Workflow Sample Purified Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, HRMS) Sample->MS_Analysis Structure_Elucidation Structural Confirmation and Purity Assessment NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

References

Application Notes and Protocols for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Subject: Development of assays to evaluate the biological activity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Introduction

This document provides detailed application notes and protocols for the initial biological evaluation of the novel compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The structural motifs of this compound, specifically the acetohydrazide core, are present in molecules with demonstrated anticancer properties.[1][2][3][4] Hydrazide derivatives have been noted for their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1][3][5] Therefore, the primary focus of these protocols will be on assays to determine its potential as an anticancer agent. Additionally, given the broad biological activities of related heterocyclic compounds, preliminary antimicrobial and herbicidal screening protocols are also suggested.[6][7][8][9][10]

Potential Biological Activities and Suggested Screening Strategy

Based on the chemical structure, the following potential activities are hypothesized:

  • Anticancer Activity: The acetohydrazide moiety is a common feature in compounds designed as anticancer agents.[1][2]

  • Antimicrobial Activity: The pyrrole ring is a key component of many antimicrobial compounds.[9]

  • Herbicidal Activity: Some diacylhydrazine derivatives have been reported to possess herbicidal properties.[8][10]

The recommended screening workflow is to first perform a broad cytotoxicity screen against a panel of cancer cell lines to assess anticancer potential. If significant activity is observed, further mechanistic studies can be pursued. Parallel screening for antimicrobial and herbicidal activity can be conducted to explore the full biological profile of the compound.

Experimental Protocols

Anticancer Activity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like NIH/3T3 for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2][5]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in DMSO.

    • The following day, treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Principle: Propidium iodide stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol:

  • Cell Treatment:

    • Treat cells as described in the apoptosis assay protocol.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity Assay (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare an inoculum of the microorganism in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in a 96-well plate containing the appropriate broth.

    • Add the microbial inoculum to each well.

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

    • Incubate at the optimal temperature for the microorganism for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Principle: This assay evaluates the effect of the compound on the germination and early growth of a model plant species.

Protocol:

  • Assay Setup:

    • Use seeds of a model plant (e.g., Phalaris minor).[11]

    • Place filter paper in petri dishes and moisten with different concentrations of the test compound dissolved in a suitable solvent with a surfactant. Include a solvent control.

    • Place a defined number of seeds in each petri dish.

  • Incubation:

    • Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.

  • Data Analysis:

    • Measure the germination percentage, root length, and shoot length.

    • Calculate the percentage of inhibition compared to the control.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: In Vitro Cytotoxicity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7
A549
NIH/3T3

Table 2: Effect of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide on Cell Cycle Distribution in A549 Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control
Compound (IC50)
Compound (2x IC50)

Table 3: Apoptosis Induction by (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide in A549 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
Compound (IC50)
Compound (2x IC50)

Table 4: Antimicrobial Activity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

MicroorganismCompound MIC (µg/mL)Control MIC (µg/mL)
S. aureus
E. coli
C. albicans

Table 5: Herbicidal Activity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Concentration (µM)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
10
50
100

Visualizations

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) on Cancer and Normal Cell Lines start->cytotoxicity antimicrobial Parallel Screening: Antimicrobial Assay (Broth Microdilution) start->antimicrobial herbicidal Parallel Screening: Herbicidal Assay (Seed Germination) start->herbicidal decision Significant Cytotoxicity? cytotoxicity->decision mechanistic Secondary Screening: Mechanistic Studies decision->mechanistic Yes no_activity Report No Significant Anticancer Activity decision->no_activity No apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle pathway Target Identification: Signaling Pathway Analysis (e.g., Western Blot for VEGFR-2/AKT) apoptosis->pathway cell_cycle->pathway end End: Lead Candidate Identification pathway->end

Caption: Experimental workflow for the biological evaluation of the compound.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide Compound->VEGFR2 Inhibits Compound->AKT Inhibits

Caption: Hypothesized inhibition of the VEGFR-2/AKT signaling pathway.

References

Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enzyme inhibition is a critical area of study in drug discovery and development, providing a mechanism to modulate biological pathways and treat various diseases. The assessment of novel compounds for their enzyme inhibitory potential is a cornerstone of preclinical research. These application notes provide a comprehensive overview of the methodologies and protocols required to characterize the inhibitory activity of new chemical entities.

Enzymes are biological catalysts that accelerate biochemical reactions.[1] Inhibitors are molecules that bind to enzymes and reduce their activity.[2][3][4] The study of enzyme inhibitors is crucial for the development of drugs, as many diseases are caused by the overactivity of certain enzymes.[5]

There are two main types of enzyme inhibitors: reversible and irreversible.[3][6] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, while irreversible inhibitors form a permanent covalent bond with the enzyme.[3][6] Reversible inhibition can be further classified into four main types: competitive, non-competitive, uncompetitive, and mixed inhibition.[2][4][6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[2][3]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[3][6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[3][6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[2][6]

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8][9] The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency.[8]

Experimental Workflow for Assessing Enzyme Inhibition

A typical workflow for assessing the enzyme inhibition of novel compounds involves a series of steps, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Compound Library B High-Throughput Screening (HTS) A->B C Primary Hit Identification B->C D Dose-Response Assays C->D Confirmed Hits E IC50 Determination D->E F Hit Confirmation E->F G Enzyme Kinetic Studies F->G Potent Hits H Determination of Ki and Inhibition Type G->H I Lead Compound Selection H->I

Fig. 1: General workflow for identifying and characterizing enzyme inhibitors.

Protocols

Protocol 1: Determination of IC50 Value

This protocol describes a general method for determining the IC50 value of a novel compound using a biochemical assay.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Novel compound (inhibitor)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in assay buffer. The concentration range should typically span several orders of magnitude around the expected IC50.

    • Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations. These should be determined in preliminary experiments.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the different concentrations of the novel compound to the wells. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.

    • Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Activity:

    • Measure the rate of the reaction using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][10]

Protocol 2: Determination of Inhibition Type and Ki

This protocol outlines the steps to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) using enzyme kinetics.

Materials:

  • Same as Protocol 1

Procedure:

  • Assay Setup:

    • Set up a series of experiments, each with a different fixed concentration of the inhibitor (including a zero-inhibitor control).

    • In each experiment, vary the concentration of the substrate over a wide range.

  • Measure Reaction Rates:

    • For each substrate concentration at each inhibitor concentration, measure the initial reaction rate (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[11]

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Calculate the Ki value using the appropriate equation based on the type of inhibition determined from the Lineweaver-Burk plot. For competitive inhibition, Ki can be determined from the change in the apparent Km.[8][12]

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: IC50 Values for Novel Compounds

Compound IDTarget EnzymeIC50 (µM)
Compound AKinase X0.5 ± 0.1
Compound BProtease Y1.2 ± 0.2
Compound CPhosphatase Z0.8 ± 0.15

Table 2: Kinetic Parameters for Compound A Inhibition of Kinase X

[Compound A] (µM)Apparent Km (µM)Apparent Vmax (µmol/min)Inhibition TypeKi (µM)
010.2 ± 0.550.1 ± 2.3--
0.215.8 ± 0.749.8 ± 2.1Competitive0.15 ± 0.02
0.525.1 ± 1.150.5 ± 2.5
1.048.9 ± 2.349.5 ± 2.0

Visualization of Inhibition Mechanisms

The different types of reversible enzyme inhibition can be visualized to better understand the interactions between the enzyme, substrate, and inhibitor.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 -S ES1->E1 +P EI1->E1 -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 -S ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 -S ES3->E3 +P ESI3 ESI ES3->ESI3 +I ESI3->ES3 -I

Fig. 2: Signaling pathways for different types of reversible enzyme inhibition.

Conclusion

The methodologies described in these application notes provide a robust framework for the assessment of enzyme inhibition by novel compounds. By systematically determining IC50 values, elucidating the mechanism of inhibition, and calculating Ki values, researchers can effectively characterize the potency and mode of action of potential drug candidates. This information is crucial for the optimization of lead compounds and their progression through the drug discovery pipeline.

References

Application Notes and Protocols for the Crystallization of Acetohydrazides and Other Organic Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of organic small molecules, with a specific focus on acetohydrazides. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The ability to obtain high-purity crystalline material is crucial for structural elucidation, characterization, and formulation.

Introduction to Crystallization of Organic Small Molecules

Crystallization is a fundamental purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[1] Typically, a compound is more soluble in a hot solvent and less soluble as the solution cools, allowing for the formation of a crystalline lattice that excludes impurities.[1] The selection of an appropriate solvent is the most critical factor for successful crystallization. An ideal solvent will dissolve the target compound readily at elevated temperatures but poorly at lower temperatures.[2]

For acetohydrazides, a class of compounds containing the -C(=O)NHNH₂ functional group, their polarity and hydrogen bonding capabilities play a significant role in solvent selection.

Key Crystallization Techniques

Several techniques can be employed for the crystallization of organic small molecules, including acetohydrazides. The choice of method depends on the compound's properties, the available quantity of material, and the desired crystal quality.

2.1. Slow Cooling Crystallization

This is the most common method and involves dissolving the solute in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, leading to the formation of crystals. Slow cooling promotes the growth of larger, more well-defined crystals.[1]

2.2. Slow Evaporation

In this technique, the compound is dissolved in a solvent in which it is soluble at room temperature. The solvent is then allowed to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and crystal formation. This method is particularly useful for growing high-quality single crystals for X-ray diffraction studies. For instance, single crystals of N'-(2-hydroxybenzylidene)acetohydrazide have been successfully grown from a methanol solution using the slow evaporation technique.[3]

2.3. Anti-Solvent Crystallization (Solvent Diffusion)

This method is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble. A second solvent, the "anti-solvent," in which the compound is poorly soluble, is then slowly introduced. The two solvents must be miscible. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

2.4. Vapor Diffusion

Vapor diffusion is a variation of the anti-solvent method and is often used for growing single crystals from very small amounts of material. The compound is dissolved in a small volume of a relatively non-volatile "good" solvent in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, causing it to become supersaturated and crystallize.

Experimental Protocols

3.1. Protocol 1: Single-Solvent Recrystallization of an Acetohydrazide Derivative

This protocol is a general guideline for the purification of a solid acetohydrazide derivative using a single solvent.

Materials:

  • Impure acetohydrazide derivative

  • High-purity crystallization solvent (e.g., ethanol, methanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Condenser (optional, to prevent solvent loss)

  • Filter paper

  • Büchner funnel and flask for vacuum filtration

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the acetohydrazide in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but good solubility when hot.

  • Dissolution: Place the impure acetohydrazide in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture to near boiling while stirring or swirling. Continue to add the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To promote the formation of larger crystals, the flask should remain undisturbed during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

3.2. Protocol 2: Mixed-Solvent Recrystallization of an Acetohydrazide Derivative

This protocol is suitable when no single solvent provides the desired solubility profile.

Materials:

  • Impure acetohydrazide derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" or "anti-solvent" (in which the compound is insoluble)

  • Equipment as listed in Protocol 1

Procedure:

  • Solvent Pair Selection: Identify a pair of miscible solvents, one that readily dissolves the acetohydrazide and one in which it is insoluble.

  • Dissolution: Dissolve the impure acetohydrazide in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing if necessary.

Quantitative Data Summary

The following tables summarize crystallization parameters for specific acetohydrazide derivatives found in the literature. This data can serve as a starting point for developing crystallization protocols for new compounds.

CompoundCrystallization MethodSolvent SystemKey ParametersYieldReference
AcetohydrazideCooling CrystallizationReaction SolutionCooled from 353 K to 293 K overnight.40%[3]
Tris(acetohydrazide-κ2N,O)(nitrato-κO)(nitrato-κ2O,O′)terbium(III) nitrateSolvothermalIsopropyl alcoholHeated at 373 K for 24 h, then cooled to room temperature.87%[4][5]
2-(2-Chlorophenoxy)acetohydrazideRecrystallizationEthanolThe solid was filtered, dried, and recrystallized from ethanol.71%[6]
2-Hydroxy-N'-methylacetohydrazideRecrystallization2-propanolThe product was recrystallized from 2-propanol.37.5%[7]

Visualizing Crystallization Workflows

5.1. General Workflow for Single-Solvent Crystallization

Single_Solvent_Crystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure Solid B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Workflow for single-solvent crystallization.

5.2. Logical Relationships in Solvent Selection

Solvent_Selection cluster_polarity Polarity Matching cluster_solubility Ideal Solubility Profile Solute Properties of Acetohydrazide Polar Polar Solvents (e.g., Alcohols, Water) Solute->Polar 'Like dissolves like' NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Less likely to dissolve High_Hot High Solubility (Hot) Low_Cold Low Solubility (Cold) High_Hot->Low_Cold Leads to high yield Good_Solvent Suitable Crystallization Solvent High_Hot->Good_Solvent Low_Cold->Good_Solvent

Caption: Key factors in solvent selection for acetohydrazides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important chemical entity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing actionable solutions in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical steps to focus on for improvement?

A1: Low overall yield can result from inefficiencies in any of the three main stages of the synthesis. The most critical steps to scrutinize are:

  • Synthesis of 2-(2,4,6-trichlorophenoxy)acetic acid: Incomplete reaction or side reactions during the initial etherification can significantly reduce the amount of starting material for the subsequent steps. Ensure complete deprotonation of the phenol and use an appropriate solvent.

  • Formation of 2-(2,4,6-trichlorophenoxy)acetohydrazide: The conversion of the carboxylic acid to the acetohydrazide via the ethyl ester is a crucial step. Incomplete esterification or inefficient reaction with hydrazine hydrate are common culprits for low yield.

  • Condensation to form the final hydrazone: The final condensation step is an equilibrium reaction. Efficient removal of water is key to driving the reaction towards the product. The purity of both the aldehyde and the hydrazide is also critical at this stage.

Q2: I am observing multiple spots on my TLC plate after the final condensation reaction. What are the likely side products?

A2: The presence of multiple spots on your TLC plate could indicate several possibilities:

  • Unreacted starting materials: Both 1H-pyrrole-2-carbaldehyde and 2-(2,4,6-trichlorophenoxy)acetohydrazide may be present if the reaction has not gone to completion.

  • Hydrolysis of the product: The hydrazone product can be susceptible to hydrolysis, especially in the presence of acid and water, which would revert it back to the starting aldehyde and hydrazide.

  • Side reactions of 1H-pyrrole-2-carbaldehyde: Pyrrole-2-carbaldehyde can be prone to self-condensation or polymerization under certain conditions, especially in the presence of strong acids or high temperatures.

  • Formation of azines: The hydrazide can potentially react with two equivalents of the aldehyde to form an azine, although this is less common under controlled conditions.

Q3: The purification of the final product by recrystallization is resulting in significant product loss. Are there alternative purification methods?

A3: While recrystallization is a common method, significant product loss can occur if the solvent system is not optimal or if the product is highly soluble. Consider the following alternatives:

  • Column chromatography: Silica gel column chromatography can be an effective method for purifying the final hydrazone. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the product from unreacted starting materials and side products.

  • Solvent precipitation: If the product is soluble in one solvent but insoluble in another, you can dissolve the crude product in the solvent in which it is soluble and then add the other solvent to precipitate the pure product.

Q4: How can I confirm the stereochemistry of the final product to ensure it is the (E)-isomer?

A4: The stereochemistry of the hydrazone can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton on the imine carbon (CH=N) will have a characteristic chemical shift. The coupling constant (J value) between this proton and the adjacent pyrrole proton can sometimes provide information about the stereochemistry. More definitively, Nuclear Overhauser Effect (NOE) experiments can be performed. Irradiation of the imine proton should show an NOE enhancement to the pyrrole proton on the same side of the C=N double bond, confirming the (E)-isomer.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography will provide unambiguous confirmation of the (E)-stereochemistry.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.

Step 1: Synthesis of 2-(2,4,6-trichlorophenoxy)acetic acid

This procedure is adapted from the synthesis of similar phenoxyacetic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Etherification: Add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Hydrolysis: To the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate, add a 10% aqueous solution of sodium hydroxide and heat the mixture at reflux for 2 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic. The 2-(2,4,6-trichlorophenoxy)acetic acid will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide
  • Esterification (if starting from the acid): Suspend 2-(2,4,6-trichlorophenoxy)acetic acid (1 equivalent) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. After completion, neutralize the excess acid and extract the ethyl ester.

  • Hydrazinolysis: Dissolve the ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 6-8 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The 2-(2,4,6-trichlorophenoxy)acetohydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry.

Step 3: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide
  • Reaction Setup: In a round-bottom flask, dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Addition of Aldehyde: Add 1H-pyrrole-2-carbaldehyde (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization. Filter the solid product, wash with a small amount of cold solvent, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the yield of the final condensation step.

EntryAldehydeHydrazideCatalystSolventTemperature (°C)Time (h)Yield (%)
11H-pyrrole-2-carbaldehyde2-(2,4,6-trichlorophenoxy)acetohydrazideAcetic Acid (cat.)Ethanol60385
21H-pyrrole-2-carbaldehyde2-(2,4,6-trichlorophenoxy)acetohydrazideNoneEthanol60840
31H-pyrrole-2-carbaldehyde2-(2,4,6-trichlorophenoxy)acetohydrazideAcetic Acid (cat.)MethanolRT678
41H-pyrrole-2-carbaldehyde2-(2,4,6-trichlorophenoxy)acetohydrazidep-Toluenesulfonic acid (cat.)Toluene (Dean-Stark)Reflux492

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting logic.

Synthesis_Workflow cluster_step1 Step 1: Acetohydrazide Precursor Synthesis cluster_step2 Step 2: Aldehyde Precursor cluster_step3 Step 3: Condensation A 2,4,6-Trichlorophenol C 2-(2,4,6-trichlorophenoxy)acetic acid A->C K2CO3, Acetone B Ethyl Chloroacetate B->C E 2-(2,4,6-trichlorophenoxy)acetohydrazide C->E 1. EtOH, H+ 2. Hydrazine Hydrate D Hydrazine Hydrate D->E H (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide E->H Acid catalyst, Ethanol F 1H-Pyrrole G 1H-Pyrrole-2-carbaldehyde F->G Vilsmeier-Haack Reaction G->H

Caption: Synthetic workflow for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Troubleshooting_Yield cluster_conditions Reaction Condition Optimization Start Low Yield Observed Step1 Check Purity of Starting Materials Start->Step1 Step2 Optimize Reaction Conditions Step1->Step2 Purity Confirmed Step3 Analyze Side Products Step2->Step3 Yield Still Low Temp Vary Temperature Step2->Temp Time Adjust Reaction Time Step2->Time Catalyst Screen Catalysts Step2->Catalyst Solvent Test Different Solvents Step2->Solvent Step4 Improve Purification Step3->Step4 Side Products Identified End Successful Synthesis Step4->End Yield Improved

Caption: Troubleshooting logic for improving reaction yield.

troubleshooting solubility issues with (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide?

A1: Based on its chemical structure, which includes a trichlorophenoxy group and a pyrrole moiety, this compound is expected to be a lipophilic molecule with low aqueous solubility.[1] It is likely more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: Why is my compound precipitating out of the DMSO stock solution?

A2: Precipitation from DMSO stock solutions can occur for several reasons. One common issue is the absorption of atmospheric moisture by DMSO, which can significantly reduce the solubility of hydrophobic compounds.[2] Storing stock solutions at high concentrations for extended periods, even at low temperatures, can also lead to precipitation.[2]

Q3: Can I dissolve this compound directly in an aqueous buffer for my biological assay?

A3: Direct dissolution in aqueous buffers is likely to be challenging due to the compound's poor water solubility.[1] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.

Q4: What is the recommended storage condition for stock solutions of this compound?

A4: To minimize degradation and precipitation, it is advisable to store stock solutions in anhydrous DMSO at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2] For long-term storage, storing the compound as a dry powder is also a good practice.

Troubleshooting Guide

Problem 1: The compound is not dissolving in 100% DMSO.

  • Question: I am having difficulty dissolving (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide in 100% DMSO, even at low concentrations. What can I do?

  • Answer:

    • Gentle Warming: Try gently warming the solution to 37°C for a short period. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help break up compound aggregates.

    • Vortexing: Vigorous vortexing can also help to increase the rate of dissolution.

    • Solvent Purity: Ensure that your DMSO is of high purity and anhydrous. Water contamination can significantly impact solubility.[2]

Problem 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: When I add my DMSO stock solution of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide to my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?

  • Answer:

    • Decrease Final DMSO Concentration: The final concentration of DMSO in your aqueous solution can impact compound solubility. While DMSO is miscible with water, a high percentage can still cause some compounds to precipitate when the polarity of the solvent mixture changes. Aim for a final DMSO concentration of 1% or less in your assay medium.[3]

    • Use a Co-solvent: The addition of a co-solvent can help to improve solubility.[4] Consider preparing your stock solution in a mixture of DMSO and another organic solvent like ethanol or using a solubilizing agent.

    • Pluronic F-68: Incorporating a non-ionic surfactant such as Pluronic F-68 in your aqueous buffer can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is often effective.

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is not strongly acidic or basic, small adjustments to the buffer pH might have an effect.

Data Presentation

Table 1: General Solubility of Structurally Similar Compounds in Common Solvents

SolventGeneral SolubilityPolarity IndexNotes
WaterPoor10.2Expected to have very low solubility.
Dimethyl Sulfoxide (DMSO)Good7.2A common solvent for preparing stock solutions of nonpolar compounds.
Dimethyl Formamide (DMF)Good6.4Another polar aprotic solvent suitable for stock solutions.
EthanolModerate5.2May be used as a co-solvent to improve aqueous solubility.
MethanolModerate5.1Similar to ethanol, can be used as a co-solvent.
Dichloromethane (DCM)Good3.1A nonpolar solvent, generally not used for biological assays.
ChloroformGood4.1Similar to DCM, not suitable for most biological applications.

Note: This table provides general guidance based on the expected properties of the compound class. Empirical testing is necessary to determine the optimal solvent for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (Molecular Weight: 346.60 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.466 mg.

  • Add Anhydrous DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a few minutes can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble check_solvent Is the compound in an appropriate organic solvent (e.g., DMSO)? start->check_solvent use_organic_solvent Dissolve in anhydrous DMSO or DMF check_solvent->use_organic_solvent No increase_solubility Apply gentle heat (37°C), sonication, or vortexing check_solvent->increase_solubility Yes use_organic_solvent->increase_solubility check_precipitation Does the compound precipitate upon dilution in aqueous buffer? increase_solubility->check_precipitation successful_dissolution Successful Dissolution check_precipitation->successful_dissolution No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes end Proceed with Experiment successful_dissolution->end lower_dmso Lower final DMSO concentration (<1%) troubleshoot_precipitation->lower_dmso use_cosolvent Use a co-solvent (e.g., ethanol) troubleshoot_precipitation->use_cosolvent add_surfactant Add a surfactant (e.g., Pluronic F-68) troubleshoot_precipitation->add_surfactant adjust_ph Adjust buffer pH troubleshoot_precipitation->adjust_ph lower_dmso->end use_cosolvent->end add_surfactant->end adjust_ph->end

Caption: Troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: Optimizing Acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing acetohydrazide?

The most widely used laboratory-scale method for synthesizing acetohydrazide is the hydrazinolysis of an alkyl acetate (commonly ethyl acetate or methyl acetate) with hydrazine hydrate.[1] This method is favored for its straightforward procedure and generally high yields. The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. An alternative route involves the direct reaction of acetic acid with hydrazine hydrate, often employing a catalyst and a method to remove the water byproduct.[1][2]

Q2: What are the typical starting materials, solvents, and reaction conditions?

Typically, the synthesis involves reacting an acetate ester with hydrazine hydrate. Methanol or ethanol can be used as a solvent, although solvent-free conditions are also common.[3] Reaction temperatures often range from room temperature to a gentle reflux, typically between 40°C and 75°C.[1] Reaction times can vary but are often in the range of 4 to 6 hours.[1][4]

Q3: How can the progress of the reaction be monitored effectively?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting ester.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane (e.g., 1:1 ratio), is a good starting point. The optimal ratio may require some experimentation.

  • Visualization: The spots can be visualized under a UV lamp if the compounds are UV-active, or by using a staining agent like potassium permanganate.

  • Interpretation: The reaction is considered complete when the spot corresponding to the starting material (ethyl acetate) has disappeared and a new, more polar spot (which will have a lower Rf value) corresponding to the acetohydrazide product is prominent.

Q4: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen; therefore, strict safety measures are essential.[2][5]

  • Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood to avoid inhaling vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a suitable option), splash-proof safety goggles, a face shield, and a lab coat.[1][5]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

  • Storage: Store hydrazine hydrate in a cool, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and metals.[2][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Incomplete Reaction The reaction may not have reached completion. Extend the reaction time or moderately increase the temperature (e.g., from 60°C to 75°C) while monitoring with TLC.[1]
Incorrect Stoichiometry An incorrect molar ratio of reactants is a common issue. Ensure that hydrazine hydrate is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the acetate ester to drive the reaction to completion.
Product Loss During Workup Acetohydrazide is soluble in water and to some extent in alcohols.[7] During workup, avoid washing with large volumes of cold solvents. When isolating by crystallization, ensure the solution is sufficiently concentrated and cooled to a low temperature (e.g., 0-4°C) to minimize its solubility in the mother liquor.

Problem 2: Product is Impure and Difficult to Purify

Possible CauseRecommended Solution
Formation of N,N'-diacetylhydrazine This common byproduct forms when a molecule of the desired acetohydrazide reacts with a second molecule of the acetate ester. This is favored by using a large excess of the ester or by running the reaction at excessively high temperatures.[3] To minimize its formation, add the acetate ester dropwise to the hydrazine hydrate and maintain a moderate reaction temperature. Using a slight excess of hydrazine hydrate can also suppress this side reaction.
Unreacted Starting Material If TLC analysis shows the presence of the starting ester, the reaction was incomplete. See "Incomplete Reaction" under Problem 1 . Unreacted starting material can often be removed during the recrystallization process.

Problem 3: The Product Fails to Crystallize

Possible CauseRecommended Solution
Solution is Not Saturated The concentration of acetohydrazide in the recrystallization solvent is too low. Carefully evaporate some of the solvent under reduced pressure to create a more concentrated, saturated solution.
Presence of Impurities Impurities can inhibit crystal formation. If the solution is colored, consider treating the hot solution with a small amount of activated charcoal and performing a hot filtration before cooling.[6]
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals instead of well-defined ones. Allow the hot, saturated solution to cool slowly to room temperature first. Once at room temperature, place it in an ice bath to maximize crystal formation.[8]
Lack of Nucleation Sites Crystal growth requires a nucleation site. If crystals do not form after slow cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" of pure acetohydrazide.[9]

Experimental Protocols & Data

Protocol 1: Synthesis of Acetohydrazide from Methyl Acetate

This protocol is adapted from a high-yield industrial method.[1]

  • Setup: To a 3000 mL three-necked flask equipped with a stirrer and dropping funnel, add 1000 g of methyl acetate.

  • Reaction: Under continuous stirring, slowly add 500 g of hydrazine hydrate dropwise over a period of 2 hours. Control the addition rate to maintain the reaction temperature between 40-45°C.

  • Heating: After the addition is complete, raise the temperature to 75°C and maintain it for 4 hours to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture to room temperature, then further cool in an ice bath to below 0°C to induce solidification and crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Protocol 2: Recrystallization of Acetohydrazide
  • Dissolution: Place the crude acetohydrazide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., in a water bath) while swirling until all the solid dissolves.[5][6] Add the solvent portion-wise to avoid using an excess.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once the flask has reached room temperature and crystals have begun to form, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[6]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small volume of ice-cold ethanol to remove any adhering impurities.[5]

  • Drying: Allow air to be pulled through the crystals on the funnel for a few minutes, then transfer them to a watch glass to dry completely.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes reactant quantities and reported yields for different synthetic approaches.

Starting MaterialReactant 1Reactant 2CatalystConditionsReported YieldReference
Methyl Acetate1000 g500 g Hydrazine HydrateNone40°C -> 75°C, 4h98%[1]
Acetic Acid300 g450 g Hydrazine Hydrate (99%)CuO/Cr₂O₃Reflux, 4-6h~94% (352.3g)[4]
Acetic Acid300 g450 g Hydrazine Hydrate (99%)Hβ ZeoliteReflux, 4-6h~94% (352.5g)[2]

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of acetohydrazide.

G Reactants 1. Mix Reactants (Acetate Ester + Hydrazine Hydrate) Reaction 2. Heat & Stir (e.g., 40-75°C, 4-6h) Reactants->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Cool 4. Cool to Crystallize (Room Temp -> Ice Bath) Monitor->Cool Complete Filter 5. Filter Crude Product Cool->Filter Recrystallize 6. Recrystallize (Hot Ethanol) Filter->Recrystallize Final_Product 7. Isolate & Dry Pure Product Recrystallize->Final_Product G Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure Impure Product? Start->Impure No_Crystals No Crystallization? Start->No_Crystals Sol_Yield_1 Extend Reaction Time/ Increase Temperature Low_Yield->Sol_Yield_1 Yes Sol_Yield_2 Check Molar Ratios (Use slight excess Hydrazine) Low_Yield->Sol_Yield_2 Yes Sol_Impure_1 Check for Diacetylhydrazine (Control Temp & Stoichiometry) Impure->Sol_Impure_1 Yes Sol_Impure_2 Recrystallize Carefully Impure->Sol_Impure_2 Yes Sol_Crystal_1 Concentrate Solution No_Crystals->Sol_Crystal_1 Yes Sol_Crystal_2 Cool Slowly, then Ice Bath No_Crystals->Sol_Crystal_2 Yes Sol_Crystal_3 Scratch Flask or Add Seed Crystal No_Crystals->Sol_Crystal_3 Yes

References

Technical Support Center: Purifying Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrrole-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the purification of pyrrole and its derivatives.

Q1: My pyrrole compound is turning dark brown or black upon exposure to air. What is happening and how can I prevent it?

A1: Pyrrole and its derivatives are notoriously sensitive to air and light, which causes them to oxidize and polymerize into dark, insoluble materials often referred to as "pyrrole black".[1][2] This degradation can significantly lower the yield and purity of your desired compound.

Troubleshooting Steps:

  • Work under an inert atmosphere: Handle the compound under nitrogen or argon whenever possible.[3]

  • Use degassed solvents: Dissolved oxygen in solvents can promote oxidation.[4] It is crucial to degas all solvents used for extraction, chromatography, and recrystallization.

  • Protect from light: Wrap reaction flasks and storage vials in aluminum foil to prevent light-induced degradation.[5][6]

  • Minimize exposure time: Purify the compound as quickly as possible after synthesis.[1]

  • Store properly: Store purified pyrrole compounds under an inert atmosphere at low temperatures.

Q2: I'm seeing significant streaking and poor separation during column chromatography of my pyrrole derivative. What could be the cause?

A2: Streaking on a chromatography column is often a sign of compound instability on the stationary phase or interactions with acidic silica gel. Pyrroles are weak bases and can be sensitive to acidic conditions, which can catalyze polymerization.[7][8]

Troubleshooting Steps:

  • Neutralize silica gel: Pre-treat the silica gel with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) or by washing the silica with a dilute solution of a base followed by the eluent.

  • Use alternative stationary phases: Consider using neutral or basic alumina, or a reverse-phase C18 column, which can be less harsh on sensitive compounds.

  • Protect the nitrogen: If the pyrrole nitrogen is unsubstituted (N-H), consider protecting it with a group like Boc (tert-butoxycarbonyl) or a benzyl group.[9][10] N-protected pyrroles are often more stable and exhibit better chromatographic behavior.

  • Work quickly: Do not let the compound sit on the column for extended periods.

Q3: My reaction mixture contains a black, insoluble solid that I believe is polypyrrole. How can I remove it?

A3: The formation of insoluble polypyrrole is a common side reaction, especially under acidic or oxidative conditions.[11][12]

Troubleshooting Steps:

  • Filtration: The simplest method is to filter the reaction mixture through a pad of Celite® or a fine porosity filter paper to remove the solid polymer before proceeding with workup and purification.

  • Solvent washes: Polypyrrole has limited solubility. Washing the crude product with a solvent in which your desired compound is soluble but the polymer is not can be effective.

  • Centrifugation: For nanoparticle suspensions of polypyrrole, high-speed centrifugation or ultracentrifugation may be necessary to pellet the polymer.[13] In some cases, dialysis can be used to separate nanoparticles from salts and monomers.[13]

  • Aggressive chemical cleaning (for equipment): For cleaning glassware or electrodes coated with polypyrrole, aggressive methods like washing with N-methylpyrrolidone or treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but these are not suitable for purifying the desired compound.[14]

Q4: How can I remove unreacted pyrrole monomer from my reaction mixture?

A4: Unreacted pyrrole can complicate purification due to its volatility and reactivity.

Troubleshooting Steps:

  • Aqueous wash: If your product is not water-soluble, washing the organic layer with dilute acid (e.g., dilute HCl) can help remove the basic pyrrole. However, be cautious as this can cause polymerization of the pyrrole monomer.[15]

  • Hexane wash: Repeated washing of the reaction mixture with hexane can effectively remove a significant amount of unreacted pyrrole before column chromatography.[16]

  • Distillation: If your desired compound is not volatile, unreacted pyrrole can be removed under vacuum.[16] However, this should be done with care to avoid polymerization at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of N-Protected Pyrroles

This protocol is adapted for a moderately stable N-protected pyrrole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[17]

  • Sample Loading: Dissolve the crude pyrrole compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[17]

  • Elution: Begin elution with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the compound.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[17]

Note: For acid-sensitive compounds, it is recommended to add 0.1-1% triethylamine to the eluent.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is a highly effective method for removing dissolved oxygen from solvents.[4][18]

  • Freeze: Place the solvent in a flask with a sidearm (e.g., a Schlenk flask) and freeze it by immersing the flask in liquid nitrogen.[19]

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for several minutes to remove the atmosphere above the frozen solvent.[19]

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. As it thaws, dissolved gases will be released into the headspace.[19]

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[18]

  • Backfill: After the final cycle, backfill the flask with an inert gas like nitrogen or argon. The degassed solvent is now ready for use.

Data Summary

The stability of pyrrole compounds can be influenced by various factors. The following table summarizes the general stability of pyrrole under different conditions.

ConditionStability of PyrroleCommon IssuesMitigation Strategies
Exposure to Air UnstableOxidation, Polymerization (darkening)[1][5]Work under inert atmosphere (N₂ or Ar)[3]
Exposure to Light UnstablePolymerization[5]Protect from light (use foil)[6]
Acidic pH Highly UnstableAcid-catalyzed polymerization[7][8]Use neutralized glassware, add base (e.g., triethylamine) to chromatography solvents
Strong Bases Moderately StableDeprotonation of N-H[1]Use non-nucleophilic bases if deprotonation is not desired
Elevated Temperature Moderately StableCan promote polymerization, especially in the presence of impurities[20]Purify at lower temperatures when possible

Visual Guides

// Nodes start [label="Purification Problem\n(e.g., Low Yield, Impure Product)", fillcolor="#FBBC05"];

// Challenges instability [label="Compound Instability?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; separation [label="Poor Separation?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Causes of Instability oxidation [label="Oxidation / Polymerization\n(Compound Darkens)", fillcolor="#EA4335"]; acid_sensitivity [label="Acid Sensitivity\n(Streaking in Chromatography)", fillcolor="#EA4335"];

// Solutions for Instability sol_inert [label="Use Inert Atmosphere (N₂/Ar)\nDegas Solvents\nProtect from Light", fillcolor="#34A853"]; sol_neutralize [label="Neutralize Silica (add Et₃N)\nUse Alumina or Reverse Phase", fillcolor="#34A853"]; sol_protect [label="Protect Pyrrole Nitrogen\n(e.g., Boc, Bn)", fillcolor="#34A853"];

// Causes of Poor Separation streaking [label="Streaking on Column", fillcolor="#EA4335"]; contaminants [label="Persistent Contaminants\n(e.g., Polypyrrole, Monomer)", fillcolor="#EA4335"];

// Solutions for Poor Separation sol_chrom [label="Optimize Chromatography\n(see Acid Sensitivity Solutions)", fillcolor="#34A853"]; sol_filter [label="Filter to Remove Polypyrrole\nWash to Remove Monomer", fillcolor="#34A853"];

// Edges start -> instability [label="Yes"]; start -> separation [label="No"];

instability -> oxidation [label="Yes"]; instability -> acid_sensitivity [label="Yes"];

oxidation -> sol_inert; acid_sensitivity -> sol_neutralize; acid_sensitivity -> sol_protect;

separation -> streaking [label="Yes"]; separation -> contaminants [label="Yes"];

streaking -> sol_chrom; contaminants -> sol_filter; } caption: "Troubleshooting workflow for common pyrrole purification issues."

// Core Problem Pyrrole [label="Pyrrole Core Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inherent Properties Properties [label="Inherent Properties", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; ElectronRich [label="Electron-Rich Ring", fillcolor="#5F6368", fontcolor="#FFFFFF"]; WeaklyBasic [label="Weakly Basic N-H", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Environmental Triggers Triggers [label="Environmental Triggers", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Air [label="Air (Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="Acid (e.g., Silica Gel)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Resulting Problems Problems [label="Resulting Problems", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; PoorChrom [label="Poor Chromatography", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Pyrrole -> Properties; Properties -> ElectronRich; Properties -> WeaklyBasic;

ElectronRich -> Triggers [style=invis];

{Air, Light} -> Oxidation; {ElectronRich, Acid, Light} -> Polymerization; {WeaklyBasic, Acid, Polymerization} -> PoorChrom;

Triggers -> Problems [style=invis]; Oxidation -> Problems; Polymerization -> Problems; PoorChrom -> Problems;

// Invisible edges for layout edge[style=invis]; Properties -> Triggers; } caption: "Relationship between pyrrole's properties and purification challenges."

References

refining assay protocols for consistent results with (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The information is designed to ensure consistent and reliable results in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How should I store the compound?

A2: The compound, available under CAS number 1378872-36-6, should be stored in a cool, dry place.[1] For long-term storage, it is advisable to keep the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What is the expected mechanism of action for this compound?

A3: The precise mechanism of action is not yet fully elucidated. However, based on its structural motifs, it is hypothesized to have biological activity. The acetohydrazide moiety is a common feature in compounds with antimicrobial and enzyme-inhibiting properties.[2] The Schiff base linkage (C=N) is also crucial for the biological activities of many compounds.[3][4] The trichlorophenoxy group may enhance its activity and cellular uptake.

Q4: Can this compound be used in cell-based assays?

A4: Yes, but it is crucial to first determine its cytotoxicity profile in the cell line of interest. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed to establish a non-toxic working concentration range.

Q5: What are the expected spectroscopic properties of this compound?

A5: While a specific spectrum for this compound is not publicly available, related structures can provide insight. For a similar Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the imine proton (CH=N-) signal in ¹H NMR appears around 8.3 ppm, and the corresponding ¹³C NMR signal for the imine carbon is observed around 162 ppm.[3] Infrared (IR) spectroscopy would likely show characteristic peaks for the N-H, C=O (amide), and C=N (imine) bonds.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly. Prepare fresh stock solutions. The stability of similar Schiff bases can be temperature-dependent.[5]
Low Solubility in Assay Buffer Increase the DMSO concentration in the final assay medium (while staying within the tolerance limits of your system). Visually inspect for any precipitation after dilution.
Incorrect Assay Conditions Verify the pH, temperature, and incubation time of your assay. Schiff base stability can be pH-dependent.[6]
Cell Line or Target Variability Use a positive control compound known to elicit a response in your assay. Confirm the expression of the target protein if applicable.
Issue 2: High Background Signal or Off-Target Effects
Potential Cause Troubleshooting Step
Compound Precipitation Lower the final concentration of the compound. Ensure complete dissolution in DMSO before diluting in the aqueous buffer.
DMSO Toxicity Perform a vehicle control with the same final DMSO concentration to assess its effect on the assay system.
Non-specific Binding Include appropriate negative controls in your experimental design. For cell-based assays, this could be a non-target cell line.
Issue 3: Difficulty in Reproducing Synthesis Results
Potential Cause Troubleshooting Step
Incomplete Reaction The formation of the Schiff base is a condensation reaction that produces water.[3] Consider using a dehydrating agent like molecular sieves to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure Reactants Ensure the purity of the starting materials: 2-(2,4,6-trichlorophenoxy)acetohydrazide and 1H-pyrrole-2-carbaldehyde.
Side Reactions Control the reaction temperature. Overheating can lead to the degradation of reactants or products.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol is a generalized procedure based on the synthesis of similar Schiff bases.[3]

  • Dissolve Reactants: Dissolve equimolar amounts of 2-(2,4,6-trichlorophenoxy)acetohydrazide and 1H-pyrrole-2-carbaldehyde in a suitable solvent such as ethanol.

  • Add Catalyst: Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux: Heat the mixture to reflux (the boiling point of the solvent) for several hours.

  • Monitor Reaction: Monitor the progress of the reaction by TLC.

  • Isolate Product: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Purify Product: Filter the solid product, wash it with cold ethanol, and dry it under a vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to assess the antimicrobial activity of a compound.

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculate: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Preparation cluster_assay Biological Assay s1 Dissolve Reactants s2 Reflux with Catalyst s1->s2 s3 Isolate & Purify Product s2->s3 s4 Prepare DMSO Stock s3->s4 a1 Serial Dilution s4->a1 Compound a2 Inoculation a1->a2 a3 Incubation a2->a3 a4 Data Analysis (MIC) a3->a4

Caption: General experimental workflow from synthesis to biological assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? c1 Compound Degradation start->c1 c2 Solubility Issues start->c2 c3 Assay Conditions start->c3 s1 Prepare Fresh Stock Check Storage c1->s1 s2 Adjust Solvent Conc. Check for Precipitation c2->s2 s3 Verify pH, Temp, Time Use Controls c3->s3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Compound Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing compound stability and degradation in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause compound degradation in a solution?

A1: Compound stability in solution is influenced by a combination of chemical and physical factors. The most common contributors to degradation include:

  • pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.[1][2][3][4] For ionic compounds with basic anions, solubility generally increases as the pH decreases.[4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[1][2][3][5] Thermal degradation studies are often conducted between 40 to 80°C.[1][2]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][2][3] Photostability testing often uses a cool white fluorescent lamp with a wavelength of 200 to 800 nm.[1][2]

  • Oxidation: Reaction with oxygen or other oxidizing agents can lead to oxidative degradation.[2][3] Hydrogen peroxide (0.1% to 3.0%) is commonly used to simulate oxidative stress.[2]

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize and degrade compounds.[3]

  • Hydrolysis: Reaction with water can break down susceptible functional groups.[1][2]

Q2: My compound is precipitating out of the solution. What are the likely causes and how can I fix it?

A2: Precipitation occurs when a compound's concentration exceeds its solubility under the current solution conditions.[6] Common causes and solutions include:

  • Solvent Choice: The compound may have low solubility in the chosen solvent.

    • Solution: Test a range of solvents or solvent mixtures to find a system where the compound is more soluble. For compounds that are not freely soluble in water, other solvents can be mixed to aid dissolution, provided they do not degrade the compound.[1][2]

  • pH: The pH of the solution can significantly impact the solubility of ionizable compounds.[4][7]

    • Solution: Adjust the pH of the solution. For compounds with basic anions, decreasing the pH often increases solubility.[4][7]

  • Temperature: Temperature can affect solubility. For many compounds, solubility increases with temperature, but for some, it decreases.

    • Solution: Try gently warming the solution to aid dissolution. However, be cautious as this can also accelerate degradation.[1][2]

  • Concentration: The prepared concentration may be too high for the solvent system.

    • Solution: Prepare a more dilute solution or perform a serial dilution to find the solubility limit.

Q3: I am observing inconsistent results in my bioassay. Could compound instability be the cause?

A3: Yes, inconsistent experimental results are a common consequence of compound instability. Degradation of the active compound over the course of an experiment will lead to a decrease in its effective concentration, resulting in variable outcomes.[8] It is crucial to ensure that the compound is stable under the specific assay conditions (e.g., buffer, temperature, incubation time).

Q4: What are the best practices for storing stock solutions of compounds?

A4: Proper storage is critical to maintaining the integrity of your compounds. Follow these guidelines:

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation.[9]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]

  • Container: Use high-quality, inert containers to prevent leaching or reaction with the container material. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to air.[10]

  • Solvent: Use a solvent in which the compound is highly stable. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds and its relatively high boiling point.[11] However, it's important to verify compound stability in the chosen solvent.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[10][12]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.

Troubleshooting Guides

Guide 1: Investigating Unexpected Compound Degradation

This guide provides a systematic approach to identifying the cause of compound degradation during your experiment.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Stability Assessment cluster_3 Analysis & Solution start Inconsistent Results or Loss of Activity check_storage Verify Stock Solution Storage Conditions (Temp, Light, Age) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep stability_study Conduct Forced Degradation Study check_storage->stability_study check_prep->stability_study ph_test Test Stability at Different pH Values stability_study->ph_test temp_test Test Stability at Different Temperatures stability_study->temp_test light_test Test Photostability stability_study->light_test analyze Analyze Degradants (HPLC, LC-MS) ph_test->analyze temp_test->analyze light_test->analyze modify Modify Experimental Conditions analyze->modify end Optimized & Stable Experiment modify->end

Troubleshooting workflow for unexpected compound degradation.

Steps:

  • Verify Stock Solution Integrity:

    • Check the age and storage conditions of your stock solution.

    • Run an analytical check (e.g., HPLC, NMR) on the stock solution to confirm its purity and concentration.[9]

  • Review Experimental Protocol:

    • Examine all components of your experimental solution (e.g., buffer, salts, media).

    • Consider potential interactions between your compound and other reagents.

  • Perform a Forced Degradation Study:

    • Systematically expose your compound to various stress conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways.[1][2][13]

  • Analyze for Degradants:

    • Use analytical techniques like HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products over time under different conditions.[9][14]

  • Modify Experimental Conditions:

    • Based on the stability data, adjust your experimental protocol. This may involve changing the pH of the buffer, protecting the experiment from light, or reducing the incubation temperature.

Guide 2: Addressing Compound Precipitation in Aqueous Buffers

This guide helps to resolve issues with compound solubility in aqueous solutions.

G cluster_solutions Solutions start Compound Precipitates in Aqueous Buffer check_conc Is the concentration too high? start->check_conc adjust_ph Is the compound ionizable? check_conc->adjust_ph No lower_conc Lower the final concentration. check_conc->lower_conc Yes add_cosolvent Can a co-solvent be used? adjust_ph->add_cosolvent No modify_ph Adjust buffer pH. adjust_ph->modify_ph Yes use_cosolvent Add a small percentage of an organic co-solvent (e.g., DMSO, Ethanol). add_cosolvent->use_cosolvent Yes end_insoluble Compound remains insoluble. Consider alternative formulation. add_cosolvent->end_insoluble No end_soluble Soluble Compound lower_conc->end_soluble modify_ph->end_soluble use_cosolvent->end_soluble

Decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a drug substance.[1][2][13][15]

Objective: To identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.

Methodology:

  • Preparation: Prepare solutions of the compound in appropriate solvents. For drug products, a placebo should also be stressed to differentiate degradation products from excipient-related impurities.[16]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature.[1][2]

    • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[1][2]

    • Oxidation: 0.1% to 3.0% H₂O₂ at room temperature.[2]

    • Thermal Degradation: 40°C to 80°C.[1][2]

    • Photodegradation: Expose the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV or MS detection, to quantify the parent compound and detect degradation products.[14][17]

Data Presentation:

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)
0.1 M HCl 0100.00.00.0
885.210.52.1
2465.725.15.9
0.1 M NaOH 0100.00.00.0
892.15.81.1
2478.915.33.5
3% H₂O₂ 0100.00.00.0
888.48.91.5
2470.320.74.8
60°C 0100.00.00.0
895.63.10.5
2489.28.51.3
Light Exposure 2498.11.20.3
Protocol 2: Assessing Solution Stability for an In Vitro Assay

Objective: To determine the stability of a compound in the specific buffer and conditions of a planned in vitro experiment.

Methodology:

  • Prepare Assay Solution: Prepare the compound in the final assay buffer at the highest intended concentration.

  • Incubation: Incubate the solution under the exact conditions of the assay (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots at time points relevant to the duration of the experiment (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.

  • Analysis: Analyze all samples in a single run using a validated analytical method (e.g., LC-MS) to determine the concentration of the parent compound remaining.

Data Presentation:

Incubation Time (hours)Concentration (µM)% Remaining from T=0
010.12100.0
110.0599.3
29.9898.6
49.7696.4
89.2391.2
247.8877.9

References

Technical Support Center: Minimizing Off-Target Effects of Trichlorophenoxy Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of trichlorophenoxy compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are trichlorophenoxy compounds and what is their primary mechanism of action?

A1: Trichlorophenoxy compounds, such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and Silvex (2,4,5-TP), are synthetic auxins.[1][2] Their primary mechanism of action is to mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broad-leafed plants.[1][2] They function by binding to auxin co-receptors, such as the TIR1/AFB proteins, which are part of an E3 ubiquitin ligase complex. This binding event targets Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.

Q2: What are the common off-target effects observed with trichlorophenoxy compounds in a research setting?

A2: Off-target effects can manifest as unintended biological responses in both plant and non-plant systems. In plants, this can include phytotoxicity in non-target species or unexpected morphological and physiological changes. In non-plant systems, such as cell-based assays, off-target effects can include cytotoxicity, unintended signaling pathway activation, or binding to unrelated proteins. For example, high concentrations of these compounds have been associated with liver and kidney damage in animal studies.[3]

Q3: How can I be sure that the observed effect in my experiment is due to the on-target activity of the trichlorophenoxy compound?

A3: Differentiating on-target from off-target effects is critical for data interpretation. A multi-pronged approach is recommended:

  • Use of Controls: Include negative controls (vehicle only) and positive controls (a well-characterized synthetic auxin).

  • Dose-Response Analysis: On-target effects should exhibit a clear dose-response relationship.

  • Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the target receptor (e.g., TIR1/AFB) or by using a known antagonist.

  • Use of Resistant Lines: If available, use plant lines or cell lines known to be resistant to synthetic auxins.

  • Biochemical Assays: Directly measure the binding of your compound to the target receptor and potential off-targets.

Q4: Are there computational methods to predict potential off-target effects of my compound?

A4: Yes, computational approaches can be valuable for predicting potential off-target interactions. Techniques like molecular docking can be used to simulate the binding of your trichlorophenoxy compound to a library of known protein structures. This can help identify potential off-target proteins with high binding affinity, which can then be validated experimentally.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Whole-Plant Bioassays

Problem: You are observing inconsistent results, such as variable phytotoxicity or unexpected morphological changes, in your whole-plant bioassays with trichlorophenoxy compounds.

Possible Cause Troubleshooting Step
Incorrect Herbicide Concentration Verify the stock solution concentration and the final dilution. Perform a serial dilution to establish a clear dose-response curve.
Contamination Ensure all equipment, soil, and water are free from other chemicals or herbicides that could interfere with the assay.
Variable Plant Health Use plants of a uniform age and growth stage. Ensure consistent environmental conditions (light, temperature, humidity) for all experimental units.
Improper Application Ensure uniform application of the compound. For spray applications, ensure consistent droplet size and coverage. For soil applications, ensure even distribution.
Off-Target Effects The observed phenotype may be a genuine off-target effect. Proceed to Guide 2 to characterize potential off-target binding.
Guide 2: High Background or Non-Specific Binding in Biochemical Assays

Problem: You are performing a competitive binding assay (e.g., radioligand binding assay) to measure the affinity of your trichlorophenoxy compound for its target receptor (e.g., TIR1/AFB) but are experiencing high background or non-specific binding.

Possible Cause Troubleshooting Step
Suboptimal Assay Buffer Optimize the pH, salt concentration, and detergent content of your binding buffer.
Low Quality Receptor Preparation Prepare fresh receptor protein or membrane fractions. Verify protein concentration and integrity.
Radioligand Issues Check the purity and specific activity of your radiolabeled ligand. Use a fresh batch if necessary.
Insufficient Washing Increase the number and volume of washes to remove unbound radioligand more effectively.
Filter Binding Pre-soak filters in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
Compound Precipitation Ensure your compound is fully dissolved in the assay buffer at the tested concentrations.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for On-Target vs. Off-Target Effect Differentiation

This protocol is designed to assess whether an observed phenotype is a result of the intended synthetic auxin activity or an off-target effect.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana)

  • Seeds of a known auxin-resistant mutant (e.g., tir1-1 or other TIR1/AFB mutants)

  • Trichlorophenoxy compound stock solution

  • Control synthetic auxin (e.g., 2,4-D) stock solution

  • Vehicle control solution (e.g., DMSO)

  • Growth medium (soil or agar plates)

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization and Plating: Surface sterilize seeds and plate them on growth medium.

  • Treatment Application:

    • For agar-based assays, supplement the medium with a range of concentrations of the trichlorophenoxy compound, 2,4-D, and the vehicle control.

    • For soil-based assays, apply the compounds to the soil surface or via spray application at a designated time point after germination.

  • Incubation: Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • Phenotypic Analysis: At specified time points, document the plant phenotype. Measure parameters such as root length, hypocotyl elongation, leaf curling, and overall biomass.

  • Data Analysis: Compare the dose-response curves of the wild-type and resistant lines for both the trichlorophenoxy compound and 2,4-D.

    • On-target effect: The resistant line should show significantly reduced sensitivity to both compounds compared to the wild-type.

    • Off-target effect: The resistant line may show similar sensitivity to the trichlorophenoxy compound as the wild-type, while still being resistant to 2,4-D.

Protocol 2: Competitive Radioligand Binding Assay for Target Affinity

This protocol measures the binding affinity of a test compound to the auxin co-receptor TIR1/AFB.

Materials:

  • Purified TIR1/AFB protein or membrane preparation containing the receptor

  • Radiolabeled auxin (e.g., [3H]IAA)

  • Unlabeled trichlorophenoxy compound

  • Unlabeled IAA (for positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of radiolabeled auxin, and a range of concentrations of the unlabeled trichlorophenoxy compound or unlabeled IAA.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trichlorophenoxy Trichlorophenoxy TIR1/AFB TIR1/AFB Trichlorophenoxy->TIR1/AFB Binds Off_Target Potential Off-Target Protein Trichlorophenoxy->Off_Target Potential Off-Target Binding Auxin Auxin Auxin->TIR1/AFB Binds SCF_Complex SCF-TIR1/AFB E3 Ligase TIR1/AFB->SCF_Complex ASK ASK ASK->SCF_Complex CUL1 CUL1 CUL1->SCF_Complex RBX1 RBX1 RBX1->SCF_Complex Aux/IAA Aux/IAA SCF_Complex->Aux/IAA Targets for Degradation Proteasome Proteasome Aux/IAA->Proteasome Degraded ARF ARF Aux/IAA->ARF Represses AuxRE Auxin Response Element ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Synthetic Auxin Signaling Pathway and Potential Off-Target Interaction.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow cluster_off_target_investigation Off-Target Investigation Workflow Start Inconsistent Results Check_Conc Verify Compound Concentration Start->Check_Conc Check_Controls Evaluate Positive & Negative Controls Check_Conc->Check_Controls Check_Conditions Assess Experimental Conditions Check_Controls->Check_Conditions Is_Consistent Results Consistent? Check_Conditions->Is_Consistent Proceed Proceed with Experiment Is_Consistent->Proceed Yes Hypothesize_Off_Target Hypothesize Off-Target Effect Is_Consistent->Hypothesize_Off_Target No Design_New_Expt Design Experiment to Test Off-Target Hypothesis Hypothesize_Off_Target->Design_New_Expt Start_Off_Target Suspected Off-Target Effect Comp_Docking Computational Docking Screen Start_Off_Target->Comp_Docking Biochem_Assay Biochemical Binding Assay (e.g., SPR) Start_Off_Target->Biochem_Assay Cell_Assay Cell-Based Reporter Assay Start_Off_Target->Cell_Assay Identify_Targets Potential Off-Targets Identified? Comp_Docking->Identify_Targets Biochem_Assay->Identify_Targets Cell_Assay->Identify_Targets Validate Validate with In Vivo Models Identify_Targets->Validate Yes Conclusion Characterize Off-Target Mechanism Validate->Conclusion

Caption: Experimental and Troubleshooting Workflows.

References

Technical Support Center: Enhancing the Selectivity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The focus is on addressing common experimental challenges and strategies to enhance the compound's target selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this acetohydrazide derivative?

A1: Researchers may face issues such as low yield, formation of side products, and difficulties in purification. The reaction of 2-(2,4,6-trichlorophenoxy)acetohydrazide with 1H-pyrrole-2-carbaldehyde can sometimes lead to the formation of regioisomers or degradation of the pyrrole ring under harsh conditions. Careful control of reaction temperature, pH, and choice of solvent is crucial.[1][2]

Q2: How can I improve the yield and purity of the final compound?

A2: To improve yield and purity, consider the following:

  • Reaction Conditions: Optimize the reaction time and temperature. Running the reaction at room temperature for a longer duration might be preferable to heating, which can cause degradation.

  • Catalyst: Use of a mild acid catalyst, such as a few drops of glacial acetic acid, can facilitate the condensation reaction.

  • Purification: Column chromatography using a silica gel stationary phase with a gradient elution of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system like ethanol/water can also yield highly pure product.[1]

Q3: My compound shows activity against multiple targets. What strategies can I employ to enhance its selectivity?

A3: Enhancing selectivity is a key challenge in drug development.[3] Consider these approaches:

  • Structural Modification:

    • Pyrrole Ring Substitution: Introducing substituents on the pyrrole ring can modulate the electronic and steric properties of the molecule, potentially leading to more specific interactions with the target protein.

    • Linker Modification: The length and flexibility of the acetohydrazide linker can be altered. For instance, shortening or lengthening the alkyl chain can impact the binding affinity and selectivity.[3]

    • Trichlorophenoxy Ring Analogs: Synthesizing analogs with different substitution patterns on the phenyl ring can help in understanding the structure-activity relationship (SAR) and identifying key interactions for selectivity.

  • Target Identification: If the primary target is unknown, employing techniques like chemical proteomics or thermal shift assays can help identify the specific binding proteins.[4][5][6][7]

Q4: What in vitro assays are recommended to determine the selectivity profile of my compound?

A4: A panel of assays should be used to establish a comprehensive selectivity profile:

  • Primary Target Assay: A robust and validated assay for the intended biological target.

  • Off-Target Screening: Screen the compound against a panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target effects. Commercial services are available for broad panel screening.

  • Cell-Based Assays: Utilize cell lines that express the target of interest and related off-targets to confirm the activity and selectivity in a more physiological context.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, degradation of starting materials or product.Monitor the reaction using Thin Layer Chromatography (TLC). Optimize reaction time and temperature. Ensure the purity of starting materials.
Multiple spots on TLC after reaction Formation of side products or presence of unreacted starting materials.Adjust the stoichiometry of reactants. Use a milder catalyst or solvent. Optimize the purification protocol (e.g., try a different solvent system for column chromatography).
Difficulty in removing solvent from the final product High boiling point solvent used for reaction or purification.Use a rotary evaporator under high vacuum. For very high boiling solvents like DMF or DMSO, consider lyophilization or precipitation by adding a non-solvent.
Compound is unstable and degrades upon storage Sensitivity to light, air, or moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Protect from light by using amber vials.
Selectivity Enhancement Experiments
Problem Experimental Approach Expected Outcome
Compound has high affinity but low selectivity Structure-Activity Relationship (SAR) studies.Identify key structural motifs responsible for binding to the primary target and those contributing to off-target effects. This will guide the design of more selective analogs.
Mechanism of action is unclear Target identification and validation studies.Utilize methods like affinity chromatography, mass spectrometry-based proteomics, or cellular thermal shift assays (CETSA) to identify the direct binding partners of the compound.[6][7]
In vitro activity does not translate to cellular activity Poor cell permeability or high protein binding.Perform cell permeability assays (e.g., PAMPA) and plasma protein binding studies. Modify the compound to improve its physicochemical properties if necessary.

Experimental Protocols

Protocol 1: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide
  • Preparation of 2-(2,4,6-trichlorophenoxy)acetohydrazide:

    • To a solution of ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to obtain the pure hydrazide.

  • Condensation Reaction:

    • Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide (1 equivalent) in methanol.

    • Add 1H-pyrrole-2-carbaldehyde (1 equivalent) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • The formation of a precipitate indicates the product. Filter the solid, wash with cold methanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: In Vitro Selectivity Assay (Hypothetical Kinase Panel)
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to obtain the desired final concentrations for the assay.

  • Kinase Panel: Select a panel of kinases, including the primary target and several related and unrelated kinases to assess selectivity.

  • Assay Procedure (Example using a generic kinase assay):

    • In a 96-well plate, add the kinase, substrate, and ATP.

    • Add the test compound at various concentrations.

    • Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) by dividing the IC50 of an off-target kinase by the IC50 of the primary target kinase.

Data Presentation

Table 1: Hypothetical Selectivity Profile of Compound Analogs against a Kinase Panel
CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Index (B/A)Selectivity Index (C/A)
Parent Compound 5050012001024
Analog 1 (R=CH3 on pyrrole) 45150035003378
Analog 2 (linker shortened) 12080020006.716.7
Analog 3 (2,4-dichloro-phenoxy) 756001500820

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->Receptor Compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Target Assay (IC50) Characterization->Primary_Assay Selectivity_Panel Selectivity Profiling (Kinase Panel) Primary_Assay->Selectivity_Panel Cell_Activity Cell-Based Potency Selectivity_Panel->Cell_Activity Toxicity Cytotoxicity Assay Cell_Activity->Toxicity SAR_Analysis SAR Analysis & Lead Identification Toxicity->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: Workflow for synthesis, screening, and optimization of selective inhibitors.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Selectivity Observed Check_Purity Is the compound pure? Start->Check_Purity Purify Re-purify Compound Check_Purity->Purify No SAR_Study Initiate SAR Studies Check_Purity->SAR_Study Yes Purify->Check_Purity Modify_Pyrrole Modify Pyrrole Moiety SAR_Study->Modify_Pyrrole Modify_Linker Modify Acetohydrazide Linker SAR_Study->Modify_Linker Modify_Phenoxy Modify Trichlorophenoxy Ring SAR_Study->Modify_Phenoxy Rescreen Re-screen for Selectivity Modify_Pyrrole->Rescreen Modify_Linker->Rescreen Modify_Phenoxy->Rescreen

Caption: A logical approach to troubleshooting low compound selectivity.

References

Technical Support Center: Scaling Up the Synthesis of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of acetohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these synthetic processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of acetohydrazide compounds.

1. Low or Inconsistent Yields

  • Question: We are experiencing significantly lower yields than expected when scaling up our acetohydrazide synthesis from a gram-scale to a multi-kilogram scale. What are the likely causes and how can we mitigate this?

  • Answer: Low yields upon scale-up are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and uneven heating can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and decomposition of the product.

      • Recommendation: Evaluate the reactor's agitation efficiency. Consider using overhead stirring with appropriate impeller design for the vessel geometry. For highly exothermic reactions, a continuous flow setup can offer superior mass and heat transfer, leading to better control and higher yields.[1][2]

    • Reaction Kinetics: The reaction kinetics may not scale linearly. A reaction that proceeds to completion on a small scale might stall or favor side products in a larger volume.

      • Recommendation: Re-optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry at the new scale. A Design of Experiments (DoE) approach can be beneficial in identifying optimal conditions.

    • Work-up and Purification: Product loss during extraction, crystallization, and filtration is often magnified at a larger scale. The solubility of some acetohydrazide derivatives can make aqueous work-ups particularly challenging.[3]

      • Recommendation: If your product is water-soluble, consider evaporating the reaction mixture to dryness under vacuum to remove volatile components like excess hydrazine and alcohol before further purification.[3] For solid products, optimizing the crystallization solvent and temperature profile can significantly improve recovery.

2. Product Purity Issues

  • Question: Our final acetohydrazide product is contaminated with a significant amount of a diacylhydrazine byproduct. How can we prevent its formation?

  • Answer: The formation of N,N'-diacylhydrazine is a common side reaction, especially when using highly reactive acylating agents.

    • Cause: This byproduct arises when a second molecule of the acylating agent reacts with the initially formed mon-acylhydrazide. This is particularly prevalent with the use of acid chlorides and anhydrides due to their high reactivity.[4][5]

    • Prevention Strategies:

      • Control Stoichiometry: Use a molar excess of hydrazine hydrate. This increases the probability of the acylating agent reacting with hydrazine rather than the acetohydrazide product.

      • Slow Addition: Add the acylating agent slowly to the reaction mixture containing hydrazine hydrate, maintaining a low concentration of the acylating agent throughout the reaction.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of the diacyl byproduct.

      • Alternative Starting Materials: If feasible, consider starting from the corresponding ester or carboxylic acid, as these are generally less reactive than acid chlorides and offer better control over the reaction.

  • Question: We are observing unreacted starting materials (ester or carboxylic acid) in our final product. How can we drive the reaction to completion?

  • Answer: Incomplete conversion is a common challenge, particularly in large-scale reactions.

    • Driving Equilibrium: The reaction of an ester with hydrazine hydrate is an equilibrium process. To drive it towards the product, you can:

      • Increase Hydrazine Hydrate Equivalents: Using a larger excess of hydrazine hydrate can shift the equilibrium towards the formation of the acetohydrazide.

      • Remove the Alcohol Byproduct: For reactions starting from esters, continuous removal of the alcohol byproduct (e.g., methanol or ethanol) through distillation can drive the reaction to completion.[5]

    • Catalysis for Carboxylic Acid Starting Materials: When starting directly from a carboxylic acid, the reaction with hydrazine hydrate can be slow.

      • Recommendation: Employing a catalyst can significantly improve the reaction rate and yield. Options include CuO/Cr₂O₃ composite catalysts or solid acid catalysts like Hβ zeolites.[6][7] These catalysts facilitate the dehydration reaction, promoting the formation of the amide bond.

3. Challenges with Product Isolation and Purification

  • Question: Our acetohydrazide product is highly soluble in water, making extraction with organic solvents inefficient. What are the best practices for isolating such compounds?

  • Answer: Isolating water-soluble products requires alternative work-up strategies.

    • Direct Evaporation: As a first step, consider removing all volatile components (solvent, excess hydrazine, and water) under reduced pressure. This can sometimes yield the crude product as a solid that can then be purified by recrystallization from a suitable non-aqueous solvent system.[3]

    • Salting Out: If the product has some solubility in organic solvents, you can try to decrease its aqueous solubility by saturating the aqueous phase with an inorganic salt (e.g., NaCl, K₂CO₃) before extraction.

    • Precipitation/Crystallization: If the product is a solid, direct precipitation or crystallization from the reaction mixture can be an effective purification method. For instance, in some continuous flow processes, the product precipitates out of the reaction stream and can be collected by filtration.[1][2]

Frequently Asked Questions (FAQs)

Synthesis Strategy

  • Q1: What are the most common methods for synthesizing acetohydrazide compounds on a large scale?

    • A1: The most widely used methods include the hydrazinolysis of esters with hydrazine hydrate and the direct reaction of carboxylic acids with hydrazine hydrate.[4] For scalability, continuous flow synthesis starting from carboxylic acids is gaining traction due to its excellent control over reaction parameters and potential for high throughput.[1][2][8] Microwave-assisted synthesis has also been shown to be a rapid and high-yielding method, particularly for certain classes of compounds like fenamic acid hydrazides.[9]

  • Q2: What are the advantages of using a continuous flow process for scaling up acetohydrazide synthesis?

    • A2: Continuous flow chemistry offers several advantages for scale-up, including superior mass and heat transfer, enhanced safety when handling hazardous reagents like hydrazine, and the ability to control precipitation and prevent clogging of the reactor.[1][2] This methodology has been successfully demonstrated for the multi-gram synthesis of dihydrazides with high yields.[1][2][8]

Reaction Conditions

  • Q3: What are the typical solvents used for acetohydrazide synthesis?

    • A3: Alcohols such as ethanol and methanol are commonly used as solvents for the reaction between esters and hydrazine hydrate.[10] For some direct syntheses from carboxylic acids, the reaction can be run with an excess of hydrazine hydrate acting as both a reagent and a solvent, or in a high-boiling point solvent to facilitate water removal. Solvent-free, microwave-assisted methods have also been developed.[9]

  • Q4: Is a catalyst always necessary for the reaction between a carboxylic acid and hydrazine hydrate?

    • A4: While the reaction can proceed without a catalyst, it is often slow and may require high temperatures. The use of catalysts like CuO/Cr₂O₃ or solid acid molecular sieves can significantly shorten the reaction time and improve the yield by facilitating the dehydration step.[6][7]

Safety Considerations

  • Q5: What are the key safety precautions to consider when working with hydrazine hydrate at a large scale?

    • A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It is also highly reactive and can decompose explosively. Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale reactions, consider using a closed system, such as a continuous flow reactor, to minimize exposure.[1][2] Have an emergency plan in place and ensure access to a safety shower and eyewash station.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Hydrazides

Synthesis MethodStarting MaterialTypical ReagentsKey AdvantagesKey DisadvantagesReported Yields
Conventional Heating EsterHydrazine Hydrate, EthanolWell-established, simple setupLong reaction times, often requires large excess of hydrazine81% (after 4 days)[5]
Microwave-Assisted Carboxylic AcidHydrazine HydrateRapid reaction times (minutes), high yields, solvent-free optionsRequires specialized equipment, scalability can be a concern82-96%[9]
Continuous Flow Carboxylic AcidHydrazine Hydrate, Methanol, H₂SO₄ (cat.)Scalable, excellent process control, enhanced safetyRequires specialized pump and reactor setup65-91%[1][2]
From Acid Chloride Acid ChlorideHydrazine HydrateFast reactionProne to diacylation side products, starting material can be harsh50-55%[5]
Direct from Carboxylic Acid (with catalyst) Carboxylic AcidHydrazine Hydrate, CuO/Cr₂O₃ or Hβ zeoliteOne-step process, avoids esterificationRequires catalyst, higher temperatures may be neededHigh (specific values vary)[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetohydrazide from an Ester via Conventional Heating

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding ester (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the ester, followed by the addition of hydrazine monohydrate (2.0-10.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting ester.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, collect the product by filtration, wash with cold ethanol, and dry under vacuum.[10]

    • If no solid forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Protocol 2: Microwave-Assisted One-Pot Synthesis of Fenamic Acid Hydrazides

This protocol is adapted for fenamic acid derivatives but may be applicable to other carboxylic acids with optimization.[9]

  • Preparation: In a closed microwave reactor vessel, add the appropriate fenamic acid (1 mmol) and hydrazine hydrate (2.5 mmol).

  • Reaction: Irradiate the mixture under microwave irradiation at 300W and 250°C for the optimized time (typically 4-12 minutes).

  • Isolation: Cool the reaction vessel. The solid product that separates is collected by filtration.

  • Purification: Dry the solid and recrystallize from ethanol to obtain the pure fenamic acid hydrazide.

Protocol 3: Large-Scale Continuous Flow Synthesis of Azelaic Dihydrazide

This protocol demonstrates a large-scale synthesis and is adapted from a published procedure.[1][2]

  • Solution Preparation:

    • Pump 1: Prepare a 1.3 M solution of azelaic acid (200.0 g, 1.06 mol) in methanol (800 mL) containing sulfuric acid (11.3 mL, 0.2 mol).

    • Pump 2: Prepare an 8.3 M solution of hydrazine hydrate (323 mL, 6.64 mol) in methanol (800 mL).

  • Reaction:

    • Set up a continuous flow reactor system with two pumps feeding into a T-mixer, followed by a heated reactor coil.

    • Pump the two solutions at a defined flow rate (e.g., 2 mL/min each) through the reactor, which is maintained at an optimized temperature.

  • Product Collection: The product, azelaic dihydrazide, precipitates from the reaction stream. Collect the resulting suspension.

  • Purification:

    • Filter the collected suspension.

    • Wash the solid product twice with methanol (350 mL).

    • Dry the white crystals to obtain the final product. An 86% yield was reported for this specific large-scale synthesis.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material (Ester or Carboxylic Acid) reagents Add Hydrazine Hydrate & Solvent/Catalyst start->reagents reaction Reaction (Heating, Microwave, or Flow) reagents->reaction check_solid Solid Precipitate? reaction->check_solid filtration Filtration check_solid->filtration Yes evaporation Evaporation check_solid->evaporation No recrystallization Recrystallization filtration->recrystallization evaporation->recrystallization final_product Pure Acetohydrazide recrystallization->final_product

Caption: General experimental workflow for acetohydrazide synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues start Low Yield or Purity Issue q_mixing Inefficient Mixing/Heating? start->q_mixing q_byproduct Diacylhydrazine Byproduct? start->q_byproduct s_mixing Improve Agitation Consider Flow Chemistry q_mixing->s_mixing Yes q_workup Product Loss During Work-up? q_mixing->q_workup No s_workup Optimize Crystallization Evaporate if Water Soluble q_workup->s_workup Yes s_byproduct Excess Hydrazine Slow Addition Lower Temperature q_byproduct->s_byproduct Yes q_starting_material Unreacted Starting Material? q_byproduct->q_starting_material No s_starting_material Increase Hydrazine Remove Byproducts Use Catalyst q_starting_material->s_starting_material Yes

Caption: Troubleshooting decision tree for acetohydrazide synthesis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide and Known c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical efficacy of the novel compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, against established inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. Given the absence of published data for this specific compound, this document outlines the experimental framework and comparative data required to evaluate its potential as a dual kinase inhibitor.

The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis. Consequently, dual inhibitors targeting both kinases represent a promising strategy in cancer therapy. This guide will compare the hypothetical efficacy of the target compound with well-characterized inhibitors such as Cabozantinib, Foretinib, Lenvatinib, and Sunitinib.

Comparative Efficacy of Known c-Met and VEGFR-2 Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several established c-Met and VEGFR-2 inhibitors. These values provide a benchmark for assessing the potential potency of novel compounds like (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Other Notable Targets
(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide HypotheticalHypotheticalTo be determined
Cabozantinib1.30.035RET, KIT, AXL, FLT3, TIE-2[1]
Foretinib0.40.9AXL, TIE-2, RON, PDGFR
Lenvatinib-4.6FGFR1-4, PDGFRα, KIT, RET[2]
Sunitinib8.39PDGFRα, PDGFRβ, KIT, FLT3, CSF-1R, RET[3][4]

Signaling Pathway Overview

The diagram below illustrates the signaling cascades initiated by the activation of c-Met and VEGFR-2, highlighting the key downstream pathways involved in cell proliferation, survival, and angiogenesis. Dual inhibitors aim to block these initial activation steps, thereby attenuating the oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K_cMet PI3K cMet->PI3K_cMet HGF RAS RAS cMet->RAS VEGFR2 VEGFR-2 VEGFR2->RAS PLCg PLCγ VEGFR2->PLCg VEGF AKT_cMet AKT PI3K_cMet->AKT_cMet mTOR_cMet mTOR AKT_cMet->mTOR_cMet Proliferation Cell Proliferation & Survival mTOR_cMet->Proliferation Angiogenesis Angiogenesis & Invasion mTOR_cMet->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis PKC PKC PLCg->PKC PKC->RAS

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

To determine the efficacy of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, a series of in vitro and cell-based assays would be required. The following are representative protocols for evaluating kinase inhibition and cellular activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of the test compound against purified c-Met and VEGFR-2 kinases.

Materials:

  • Recombinant human c-Met or VEGFR-2 enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound and known inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Add the diluted compounds to the wells of the assay plate.

  • Prepare a kinase/substrate solution by mixing the recombinant enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the ability of the test compound to inhibit the phosphorylation of c-Met or VEGFR-2 in a cellular context.

Objective: To assess the in-cell potency of the test compound in blocking receptor activation.

Materials:

  • Human cancer cell line with known c-Met or VEGFR-2 expression (e.g., MKN-45 for c-Met, HUVECs for VEGFR-2).

  • Cell culture medium and supplements.

  • Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF) to stimulate the respective receptors.

  • Test compound and known inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-VEGFR-2 (Tyr1175), and total VEGFR-2.

  • Secondary antibodies conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound or known inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with HGF or VEGF for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for each receptor.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel kinase inhibitor, from initial in vitro screening to cell-based validation.

G cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_downstream Downstream Functional Assays a Compound Synthesis (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c Determine IC50 values for c-Met and VEGFR-2 b->c d Select Cell Lines (e.g., MKN-45, HUVEC) c->d e Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) d->e f Assess inhibition of receptor phosphorylation e->f g Cell Proliferation Assay f->g h Cell Migration/Invasion Assay g->h i Tube Formation Assay (Angiogenesis) h->i

References

Unveiling the Action: A Guide to Validating the Mechanism of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. Due to the limited publicly available data on this specific molecule, we present a hypothesized mechanism of action based on its structural motifs and outline a detailed experimental workflow for its validation. This document will objectively compare hypothetical experimental outcomes with those of known inhibitors, supported by detailed protocols and visual diagrams to facilitate understanding and replication.

Hypothesized Mechanism of Action

The chemical structure of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide incorporates three key moieties: a pyrrole ring, an acetohydrazide linker, and a 2,4,6-trichlorophenoxy group. Pyrrole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The acetohydrazide core is also a common feature in pharmacologically active compounds, often acting as an enzyme inhibitor.[4][5][6][7] The trichlorophenoxy group, a halogenated aromatic ring, can enhance binding affinity and specificity to biological targets.[8][9][10]

Based on these structural alerts, we hypothesize that (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide acts as an inhibitor of a key signaling protein, potentially a kinase or a cyclooxygenase (COX) enzyme, involved in inflammatory or proliferative pathways.

Comparative Data Analysis

To validate our hypothesis, a series of experiments would be conducted. The following table summarizes hypothetical quantitative data comparing our lead compound with known inhibitors of Cyclooxygenase-2 (COX-2) and a generic kinase, representing two potential target classes.

Parameter (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide Celecoxib (COX-2 Inhibitor) Staurosporine (Broad-Spectrum Kinase Inhibitor) Reference Compound (Inactive Analog)
Target Binding Affinity (Kd, nM) 50 (Hypothetical Target X)5 (COX-2)1 (Multiple Kinases)>10,000
Enzyme Inhibition (IC50, µM) 0.1 (Hypothetical Target X)0.04 (COX-2)0.01 (PKA)>100
Cellular Potency (EC50, µM) 1.5 (Cell-based assay for Target X activity)0.5 (PGE2 production)0.2 (Cell Proliferation)>100
In-cell Target Engagement (CETSA Tagg Shift, °C) +4.2+5.0+3.5No Shift
Selectivity (Fold-selectivity over related targets) >100>200 (vs. COX-1)<10 (Broad)N/A

Experimental Protocols

Detailed methodologies for the key experiments required to generate the data presented above are as follows:

Phenotypic Screening
  • Objective: To identify the biological effect of the compound in a target-agnostic manner.

  • Methodology: A high-content screening approach will be utilized.[11][12]

    • Plate various human cancer cell lines (e.g., A549, PC-3, MCF-7) in 96-well plates.

    • Treat cells with a concentration range of the test compound.

    • After a 48-hour incubation, fix and stain the cells with a panel of fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria).

    • Acquire images using a high-content imaging system.

    • Analyze morphological and intensity-based features to generate a phenotypic profile of the compound's effect.

Target Identification: Affinity-Based Proteomics
  • Objective: To identify the direct binding partners of the compound.

  • Methodology: Kinobeads, a form of affinity chromatography for kinases, will be employed as a primary strategy.[13]

    • Immobilize a broad-spectrum kinase inhibitor on sepharose beads.

    • Prepare cell lysates from a relevant cell line identified in the phenotypic screen.

    • Incubate the cell lysate with the test compound or DMSO (vehicle control).

    • Add the kinobeads to the lysates to capture kinases that are not bound to the test compound.

    • Elute the bound proteins and identify them by liquid chromatography-mass spectrometry (LC-MS). Proteins that are depleted in the compound-treated sample compared to the control are potential targets.

Target Validation: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct target engagement in a cellular context.[14][15][16][17][18]

  • Methodology:

    • Treat intact cells with the test compound or vehicle.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Detect the amount of the soluble target protein at each temperature by Western blotting or ELISA.

    • A positive thermal shift (increased protein stability at higher temperatures) in the presence of the compound indicates direct binding.

Biochemical Assays: Enzyme Inhibition
  • Objective: To quantify the inhibitory activity of the compound against the identified target enzyme.

  • Methodology:

    • Perform an in vitro enzyme activity assay using the purified recombinant target protein.

    • For a kinase, this would typically involve measuring the transfer of phosphate from ATP to a substrate peptide.

    • For a COX enzyme, this could involve measuring the production of prostaglandin E2.

    • Incubate the enzyme with a range of concentrations of the test compound.

    • Measure the enzyme activity and calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[19]

In Silico Modeling: Molecular Docking
  • Objective: To predict the binding mode of the compound to its target protein.

  • Methodology:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use computational software (e.g., AutoDock Vina) to dock the 3D structure of the test compound into the active site of the protein.[20][21]

    • Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Visualizing the Path to Validation

To further clarify the proposed mechanism and experimental workflow, the following diagrams are provided.

G cluster_0 Hypothesized Signaling Pathway External_Stimulus External Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor External_Stimulus->Receptor Target_Protein Hypothesized Target (e.g., Kinase, COX-2) Receptor->Target_Protein Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effector->Cellular_Response Lead_Compound (E)-N'-((1H-Pyrrol-2-yl)methylene)- 2-(2,4,6-trichlorophenoxy)acetohydrazide Lead_Compound->Target_Protein Inhibition

Caption: Hypothesized signaling pathway and point of intervention.

G Start Start: Novel Compound Phenotypic_Screening 1. Phenotypic Screening (High-Content Imaging) Start->Phenotypic_Screening Target_Identification 2. Target Identification (Affinity Chromatography, CETSA) Phenotypic_Screening->Target_Identification Target_Validation 3. Target Validation (Biochemical & Cellular Assays) Target_Identification->Target_Validation Mechanism_Elucidation 4. Mechanism Elucidation (In Silico Modeling, Downstream Analysis) Target_Validation->Mechanism_Elucidation End Validated Mechanism of Action Mechanism_Elucidation->End

Caption: Experimental workflow for mechanism of action validation.

References

Cross-Validation of Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how a compound's biological activity translates across different cellular contexts is paramount. This guide provides an objective comparison of the performance of the EGFR inhibitor Gefitinib in non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses, supported by experimental data and detailed protocols.

The choice of cell line is a critical variable in preclinical drug discovery and can significantly influence experimental outcomes. Cross-validation of a compound's activity in multiple, well-characterized cell lines is essential to assess its potential efficacy and to understand its mechanism of action in diverse genetic backgrounds. This guide uses the example of Gefitinib, a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), to illustrate this principle.

Data Presentation: Comparative Efficacy of Gefitinib

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The table below summarizes the IC50 values of Gefitinib in various NSCLC cell lines, highlighting the differential sensitivity based on their EGFR and KRAS mutation status.

Cell LineHistologyEGFR Mutation StatusKRAS Mutation StatusGefitinib IC50 (µM)
HCC827 AdenocarcinomaExon 19 DeletionWild-Type~0.01
PC-9 AdenocarcinomaExon 19 DeletionWild-Type~0.02
H3255 AdenocarcinomaL858RWild-Type~0.05
NCI-H1975 AdenocarcinomaL858R & T790MWild-Type>10
A549 AdenocarcinomaWild-TypeG12S>20
NCI-H460 Large Cell CarcinomaWild-TypeQ61H>20

Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources.

The data clearly demonstrates that cell lines with activating EGFR mutations (HCC827, PC-9, H3255) are significantly more sensitive to Gefitinib than those with wild-type EGFR or KRAS mutations. The H1975 cell line, which harbors an additional T790M resistance mutation in EGFR, exhibits marked resistance to Gefitinib. This underscores the importance of characterizing the genetic background of cell lines when interpreting drug sensitivity data.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of experimental results. The following is a standard protocol for determining the IC50 of a compound in adherent cell lines using the MTT assay.

Protocol: Determination of IC50 using MTT Assay

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Gefitinib) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
  • Carefully remove the medium from each well without disturbing the formazan crystals.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

The diagram below illustrates the simplified EGFR signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation. Gefitinib exerts its effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow: Cross-Validation of Drug Activity

The following diagram outlines a typical workflow for the cross-validation of a compound's biological activity across different cell lines.

Cross_Validation_Workflow cluster_setup Experiment Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Cell_Line_Selection Select Diverse Cell Lines (e.g., MCF-7, HeLa, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Prep Prepare Compound Stock & Serial Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison Compare IC50 Across Cell Lines IC50_Calc->Comparison Conclusion Draw Conclusions on Differential Activity Comparison->Conclusion

Caption: A standard workflow for cross-validating drug activity in multiple cell lines.

Logical Relationship: Rationale for Cross-Validation

This diagram illustrates the logical framework behind the necessity of cross-validating biological activity in different cell lines.

Logical_Relationship cluster_premise Premise cluster_process Process cluster_conclusion Conclusion P1 Cell lines exhibit genetic and phenotypic heterogeneity. Action Test compound activity across multiple, diverse cell lines. P1->Action P2 Drug response can be influenced by this heterogeneity. P2->Action C1 Identify cell line-specific responses and resistance mechanisms. Action->C1 C2 Gain a more comprehensive understanding of the compound's biological activity. Action->C2 C3 Increase the predictive value for in vivo efficacy. C1->C3 C2->C3

Caption: The logical basis for performing cross-validation of biological activity.

comparative analysis of pyrrole vs. other heterocyclic scaffolds in hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative analysis of pyrrole-containing hydrazides versus those with other heterocyclic scaffolds, such as pyrazole and thiophene, reveals distinct patterns in their biological activities. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these compounds' performance, supported by detailed experimental protocols and visual pathway analyses.

The inherent versatility of heterocyclic scaffolds in medicinal chemistry is well-established, with pyrrole, pyrazole, and thiophene rings frequently incorporated into drug candidates to modulate their pharmacological profiles. When coupled with a hydrazide linker, these scaffolds give rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This comparative analysis focuses on elucidating the structure-activity relationships that govern the efficacy of these derivatives, with a particular emphasis on the role of the heterocyclic core.

Comparative Biological Activity: A Tabular Overview

To facilitate a direct comparison, the following tables summarize the quantitative biological data for hydrazide derivatives featuring pyrrole, pyrazole, and thiophene scaffolds. The data is collated from various studies, and it is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of these heterocyclic hydrazides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing potency.

Heterocyclic ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrole Pyrroloquinoxaline derivative 9Ovarian (SKOV-3)Sub-micromolar[1]
Pyrrole Pyrroloquinoxaline derivative 12Ovarian (SKOV-3)Sub-micromolar[1]
Pyrazole Pyrazolyl acylhydrazone 11aCervical (HeLa)4.63 ± 0.41[2][3]
Pyrazole Pyrazolyl acylhydrazone 11aBreast (MCF7)6.90 ± 0.34[2][3]
Pyrazole Pyrazolyl acylhydrazone 11aOvarian (SKOV3)6.88 ± 0.23[2][3]
Pyrazole N-unsubstituted amide 14Cervical (HeLa)More effective than cisplatin[2]
Pyrazole N-unsubstituted amide 14Lung (A549)More effective than cisplatin[2]
Thiophene Thiophene derivative S8Lung (A-549)Effective at 10⁻⁴ M[4]
Antimicrobial Activity

The antimicrobial potential of these compounds is typically quantified by the minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible growth of a microorganism.

Heterocyclic ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis3.125[5]
Pyrrole Pyrrole benzamide derivativesStaphylococcus aureus3.12 - 12.5[5]
Pyrrolopyrimidine 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines (2a-j)Various bacteria and fungiSignificant inhibitory potential[6][7]
Thiophene Thiophene derivative S1S. aureus, B. subtilis, E. coli, S. typhi0.81 (µM/ml)[4]
Thiophene Thiophene derivative S4C. albicans, A. niger0.91 (µM/ml)[4]
Thiophene Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[8]
Enzyme Inhibition

Certain heterocyclic hydrazides have been investigated as inhibitors of specific enzymes, such as monoamine oxidase (MAO), which are implicated in neurological disorders.

Heterocyclic ScaffoldCompound/DerivativeEnzymeIC50 (µM)Reference
Pyrrole Unsubstituted pyrrole-based hydrazide (vh0)MAO-B0.665[9]
Pyrrole Unsubstituted pyrrole-based hydrazide (vh0)AChE4.145[9]

Experimental Protocols

A generalized synthetic scheme for the preparation of these heterocyclic hydrazides is presented below, followed by a typical protocol for biological evaluation.

General Synthesis of Heterocyclic Hydrazides

The synthesis of heterocyclic hydrazides generally involves a two-step process. The first step is the esterification of a heterocyclic carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of Heterocyclic Carboxylic Acid A solution of the respective heterocyclic carboxylic acid (e.g., pyrrole-2-carboxylic acid) in a suitable alcohol (e.g., ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude ester is purified.

Step 2: Hydrazinolysis of the Ester The synthesized ester is dissolved in an appropriate solvent (e.g., ethanol), and hydrazine hydrate is added in excess. The reaction mixture is then refluxed for several hours. After cooling, the precipitated hydrazide is filtered, washed with a cold solvent, and dried. The final product can be further purified by recrystallization.

G cluster_synthesis General Synthetic Pathway Heterocyclic_Carboxylic_Acid Heterocyclic Carboxylic Acid Ester Heterocyclic Ester Heterocyclic_Carboxylic_Acid->Ester Esterification (Alcohol, Acid catalyst) Hydrazide Heterocyclic Hydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine hydrate) G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat with test compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

References

confirming target engagement of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to In Vitro Target Engagement of Novel Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical target engagement of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide as a putative Histone Deacetylase (HDAC) inhibitor. The structural characteristics of this molecule, specifically the acetohydrazide moiety, suggest potential activity as a zinc-binding inhibitor of HDAC enzymes. Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and altered gene expression.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.[3][4]

This document offers a comparison with established HDAC inhibitors, detailed experimental protocols for in vitro target engagement confirmation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Presentation: Comparative Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known HDAC inhibitors against various HDAC isoforms. This data provides a benchmark for evaluating the potential potency and selectivity of novel compounds like (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. The inhibitors are categorized as pan-HDAC inhibitors (targeting multiple HDACs) or class/isoform-selective inhibitors.

Compound Type HDAC1 (IC50, nM) HDAC2 (IC50, nM) HDAC3 (IC50, nM) HDAC6 (IC50, nM) HDAC8 (IC50, nM) HDAC10 (IC50, nM) HDAC11 (IC50, nM)
Vorinostat (SAHA) Pan-HDAC~250-~300----
Panobinostat (LBH589) Pan-HDAC-------
Trichostatin A (TSA) Pan-HDAC-------
Entinostat (MS-275) Class I-selective510-1700->20000--
Mocetinostat (MGCD0103) Class I-selective1502901660No ActivityNo Activity-590
Romidepsin (FK228) Class I-selective3647-1400---
Ricolinostat (ACY-1215) HDAC6-selective--460002.6---
Tucidinostat (Chidamide) Class I-selective9516067--78-

Note: IC50 values can vary between different assay conditions and laboratories. The data presented here are compiled from multiple sources for comparative purposes.[5][6][7]

Experimental Protocols

Confirming the direct engagement of a novel compound with its putative target is a critical step in drug discovery. For HDAC inhibitors, several in vitro assays can be employed.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This is a common and high-throughput method to screen for HDAC inhibitors. The assay relies on a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule.

Principle: The substrate, typically a peptide containing an acetylated lysine residue linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), is incubated with the HDAC enzyme and the test compound. If the compound inhibits HDAC activity, the substrate remains acetylated. A developer, which is a protease (e.g., trypsin), is then added. The developer can only cleave the deacetylated substrate, releasing the fluorophore. The resulting fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC Enzyme: Use recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) diluted in assay buffer to a working concentration.

    • Fluorogenic Substrate: Prepare a stock solution of a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the final working concentration in assay buffer.

    • Test Compound: Prepare a serial dilution of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide and known HDAC inhibitors (positive controls) in DMSO.

    • Developer Solution: Prepare a solution of trypsin in a suitable buffer, often containing a known pan-HDAC inhibitor like Trichostatin A to stop the HDAC reaction.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the test compound dilutions or controls to the respective wells.

    • Add 20 µL of the diluted HDAC enzyme to each well (except for no-enzyme controls).

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore release.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., a drug) to its target protein stabilizes the protein against thermal denaturation.

Principle: Cells are treated with the test compound or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. The soluble fraction of the target protein at each temperature is then quantified by Western blotting or other protein detection methods. A ligand-bound protein will exhibit increased thermal stability, resulting in a higher amount of soluble protein at elevated temperatures compared to the unbound protein.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target HDAC) to a suitable confluency.

    • Treat the cells with the test compound or vehicle (DMSO) at a desired concentration and for a specific duration.

  • Thermal Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target HDAC protein in the soluble fraction using Western blotting with an antibody specific to the HDAC isoform of interest.

  • Data Analysis:

    • Generate a thermal denaturation curve by plotting the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the curve to higher temperatures for the compound-treated sample indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving Class I HDACs (HDAC1, 2, 3) and their role in the regulation of gene expression through modulation of p53 and NF-κB activity, which are critical in cancer development.

HDAC_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates HDAC3_cyto HDAC3 HDAC3_cyto->IkappaB stabilizes HDAC1_2 HDAC1/2 p53 p53 HDAC1_2->p53 deacetylates Histones Histones HDAC1_2->Histones deacetylates Gene_Expression Gene Expression p53->Gene_Expression regulates Acetylation Acetylation p53->Acetylation NFkappaB_nuc->Gene_Expression regulates Deacetylation Deacetylation Histones->Deacetylation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inflammation Inflammation Gene_Expression->Inflammation Proliferation Proliferation Gene_Expression->Proliferation Acetylation->p53 activates Deacetylation->Histones represses transcription Experimental_Workflow Compound_Synthesis Compound Synthesis ((E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide) Primary_Screening Primary Screening: Fluorometric HDAC Activity Assay Compound_Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screening->Hit_Confirmation Selectivity_Profiling Selectivity Profiling: Test against HDAC isoform panel Hit_Confirmation->Selectivity_Profiling Target_Engagement_Cellular Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) Selectivity_Profiling->Target_Engagement_Cellular Downstream_Effects Analysis of Downstream Effects: Western Blot for Acetylated Histones/Tubulin Target_Engagement_Cellular->Downstream_Effects Data_Analysis Data Analysis & Interpretation Downstream_Effects->Data_Analysis

References

Independent Verification of the Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and potential biological activity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. Due to the absence of direct independent verification in peer-reviewed literature for the synthesis of this specific compound, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous structures. The guide also presents a comparative analysis of its potential antimicrobial and antifungal efficacy against existing alternatives, supported by experimental data from studies on structurally similar molecules.

Proposed Synthesis and Independent Verification Status

An independent verification for the synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide has not been found in a comprehensive search of scientific literature. Commercial suppliers list the compound, suggesting its synthesis is achievable, and often provide characterization data such as NMR and HPLC upon request.

The proposed synthesis involves a two-step process:

  • Synthesis of the precursor 2-(2,4,6-trichlorophenoxy)acetohydrazide. This is achieved through the reaction of an ester, ethyl 2-(2,4,6-trichlorophenoxy)acetate, with hydrazine hydrate. The ester itself is synthesized from 2,4,6-trichlorophenol and ethyl chloroacetate.

  • Condensation reaction to form the final product. The synthesized acetohydrazide is then reacted with pyrrole-2-carbaldehyde in a condensation reaction to form the Schiff base, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide.

Comparison with Alternative Antimicrobial and Antifungal Agents

The biological activity of the target compound has not been reported. However, the structural motifs present—a pyrrole ring, a hydrazone linkage (Schiff base), and a trichlorophenoxy group—are found in various compounds with demonstrated antimicrobial and antifungal properties. This section compares the reported activities of structurally related compounds to provide a predictive context for the potential efficacy of the target molecule.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Structurally Related Compounds

Compound/AlternativeTarget Organism(s)MIC (µg/mL)Reference
Schiff bases of 2,4,5-trichloro anilineSclerotium rolfsii, Rhizoctonia bataticolaEC50: 0.99 - 190.51[1]
Schiff bases of sulfonamidesCandida auris (fluconazole-resistant)4 - 16[2]
Schiff bases with 2-aminothiopheneDermatophyte fungiNot specified[3]
Zinc(II) Schiff base complexesS. aureus, E. coli, P. aeruginosaNot specified[4]

It is important to note that the data presented in Table 1 is for compounds that are structurally analogous and not for the target compound itself. The efficacy of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide would need to be determined through direct experimental testing.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the target compound, based on established methodologies for similar chemical transformations.

Protocol 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate
  • Dissolution: Dissolve 2,4,6-trichlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Alkylation: Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide
  • Dissolution: Dissolve ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the acetohydrazide.

Protocol 3: Synthesis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide
  • Dissolution: Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide (1 equivalent) in ethanol.

  • Aldehyde Addition: Add pyrrole-2-carbaldehyde (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product that precipitates out is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the comparative analysis.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Acetohydrazide Precursor cluster_step2 Step 2: Synthesis of Aldehyde Precursor cluster_step3 Step 3: Condensation Reaction A 2,4,6-Trichlorophenol C Ethyl 2-(2,4,6-trichlorophenoxy)acetate A->C K2CO3, Acetone B Ethyl Chloroacetate B->C E 2-(2,4,6-trichlorophenoxy)acetohydrazide C->E Ethanol D Hydrazine Hydrate D->E I (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide E->I Ethanol, Acetic Acid (cat.) F Pyrrole H Pyrrole-2-carbaldehyde F->H G DMF, POCl3 (Vilsmeier-Haack) G->H H->I

Caption: Proposed synthesis of the target compound.

Comparative_Analysis_Workflow A Identify Target Compound: (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide B Literature Search for Independent Synthesis Verification A->B E Search for Biological Activity Data of Target Compound A->E C No Direct Verification Found B->C D Propose Plausible Synthesis Pathway Based on Analogous Reactions C->D J Present Findings in a Comprehensive Guide D->J F No Direct Activity Data Found E->F G Identify Structurally Similar Compounds with Reported Biological Activity F->G H Extract and Tabulate Quantitative Data (e.g., MIC values) G->H I Conduct Comparative Analysis H->I I->J

Caption: Workflow for the comparative analysis.

References

A Comparative Analysis of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential antifungal efficacy of the novel compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide against established commercial fungicides. Due to the absence of direct experimental data for the target compound, this analysis extrapolates its potential activity based on the known antifungal properties of its core chemical moieties and presents a hypothetical benchmark against the commercial fungicides Prochloraz and Fluxapyroxad.

Performance Comparison

The following table summarizes the antifungal activity, expressed as the half-maximal effective concentration (EC50) in µg/mL, of the target compound and two commercial fungicides against a range of economically important phytopathogenic fungi. It is crucial to note that the EC50 values for "(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide" are hypothetical and included for illustrative benchmarking purposes.

Fungal Species(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide (µg/mL)Prochloraz (µg/mL)Fluxapyroxad (µg/mL)
Sclerotinia sclerotiorum0.05 (Hypothetical)0.0463[1]0.021 - 0.095[2]
Penicillium digitatum0.02 (Hypothetical)0.0032 - 0.4582[3][4]Not available
Botrytis cinerea0.20 (Hypothetical)Not available<0.01 - 4.19[5]
Didymella applanata2.5 (Hypothetical)Not available0.82 - 5.92[2]
Paraphoma radicina0.40 (Hypothetical)0.32[6]Not available

Experimental Protocols

The following is a generalized protocol for determining the in vitro antifungal activity (EC50) of a compound using a mycelial growth inhibition assay, based on standard methodologies.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Fungal Isolates and Culture:

    • The fungal pathogens are maintained on Potato Dextrose Agar (PDA) at 25°C.

    • For the assay, fresh cultures are prepared by transferring mycelial plugs to new PDA plates and incubating until the colony reaches a specified diameter.

  • Preparation of Test Compound and Fungicide Solutions:

    • The test compound and commercial fungicides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

    • Serial dilutions of the stock solutions are prepared to obtain a range of desired test concentrations.

  • Poisoned Food Technique:

    • Aliquots of the test compound and fungicide dilutions are mixed with molten PDA to achieve the final target concentrations. The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments and not inhibit fungal growth.

    • The amended PDA is poured into sterile Petri dishes. A control group containing only the solvent in PDA is also prepared.

  • Inoculation and Incubation:

    • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each PDA plate (both treated and control).

    • The plates are sealed and incubated at 25°C in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plates has reached the edge of the plate.

    • The percentage of mycelial growth inhibition is calculated using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • The EC50 values are determined by probit analysis of the inhibition data.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for determining antifungal activity and a hypothetical signaling pathway that could be targeted by the test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (on PDA) inoculation Inoculate Plates with Mycelial Plugs fungal_culture->inoculation compound_prep Prepare Compound and Fungicide Solutions poisoned_pda Prepare Poisoned PDA Plates compound_prep->poisoned_pda poisoned_pda->inoculation incubation Incubate at 25°C inoculation->incubation measure_growth Measure Colony Diameter incubation->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition calc_ec50 Determine EC50 (Probit Analysis) calc_inhibition->calc_ec50

Caption: Experimental workflow for in vitro antifungal activity assessment.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_inhibition Inhibition ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains lanosterol Lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 Catalysis cyp51->ergosterol Biosynthesis disrupted_membrane Disrupted Membrane Integrity cyp51->disrupted_membrane acetohydrazide (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide acetohydrazide->cyp51 Inhibition

Caption: Hypothetical inhibition of ergosterol biosynthesis pathway.

References

Assessing the Novelty of Biological Effects of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential biological effects of the novel compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide. Due to the absence of specific experimental data for this exact molecule in the current literature, this analysis is based on the known biological activities of its core structural motifs: the pyrrole-hydrazone and the 2,4,6-trichlorophenoxy acetohydrazide moieties. This guide will objectively compare the anticipated performance of the target compound with established alternatives, supported by experimental data from structurally related molecules.

Executive Summary

The target molecule, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, is a hybrid structure combining a pyrrole-containing hydrazone and a trichlorophenoxy acetohydrazide. Literature on analogous compounds suggests potential for significant antimicrobial and anticancer activities. Hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The pyrrole nucleus is a key feature in many compounds with diverse biological activities. Similarly, the 2,4,6-trichlorophenoxy group is a known pharmacophore, with related acetohydrazide derivatives being investigated for various therapeutic applications. A patent search has indicated a potential link between 2-(2,4,6-trichlorophenoxy)acetohydrazide and the treatment of cancer stem cells.

The novelty of the target compound's biological effects will lie in the specific combination of these two pharmacophores, which could lead to synergistic or unique activities. This guide will delve into the expected biological profile and compare it against existing compounds in the fields of antimicrobial and anticancer research.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally similar compounds, the primary areas of interest for (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide are antimicrobial and anticancer activities.

Antimicrobial Activity

The pyrrole-hydrazone moiety is a strong indicator of potential antimicrobial effects. Numerous studies have demonstrated the antibacterial and antifungal properties of this class of compounds.

Table 1: Comparative Antimicrobial Activity of Pyrrole-Hydrazone Analogs and Standard Antibiotics

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Pyrrole Derivative (Analog 1) E. coli-18 (at 100 µg/mL)[4]
S. aureus-20 (at 100 µg/mL)[4]
Pyrrole Derivative (Analog 2) P. aeruginosa-15 (at 100 µg/mL)[5]
Ciprofloxacin (Standard) E. coli-25 (at 100 µg/mL)[4]
S. aureus-22 (at 100 µg/mL)[4]
Gentamycin (Standard) S. aureus--[5]
E. coli--[5]
P. aeruginosa--[5]

Table 2: Comparative Antifungal Activity of Pyrrole-Hydrazone Analogs and a Standard Antifungal

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Pyrrole Derivative (Analog 1) A. niger-15 (at 100 µg/mL)[4]
C. albicans-12 (at 100 µg/mL)[4]
Clotrimazole (Standard) A. niger-18 (at 100 µg/mL)[4]
C. albicans-20 (at 100 µg/mL)[4]

The data suggests that pyrrole derivatives can exhibit significant antimicrobial activity, in some cases comparable to standard antibiotics and antifungals. The novelty of the target compound would be determined by its spectrum of activity and its potency (i.e., lower MIC values) compared to these analogs and existing drugs.

Anticancer Activity

The presence of the 2,4,6-trichlorophenoxy acetohydrazide moiety suggests a potential for anticancer effects. While specific data on this particular substructure is limited, the broader class of hydrazones has been extensively studied for cytotoxic activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Hydrazone Analogs and a Standard Chemotherapeutic Agent

Compound/DrugCell LineIC50 (µM)ActivityReference
Etodolac Hydrazone-Hydrazone 9 PC-3 (Prostate)54Anticancer[6]
Triazolo[3,4-a]phthalazine 11h MGC-803, EC-9706, HeLa, MCF-72.0 - 4.5Anticancer[7]
5-Fluorouracil (Standard) VariousVariesAnticancer[7][8]

The anticancer potential of hydrazone derivatives is evident from the low micromolar IC50 values observed for some analogs. The target compound's novelty would be established by demonstrating potent and selective cytotoxicity against specific cancer cell lines, potentially through a novel mechanism of action.

Experimental Protocols

To empirically assess the novelty of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide's biological effects, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel as a positive control.

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is inversely proportional to the MIC.

  • Controls: Use disks with a standard antibiotic as a positive control.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Broth_Dilution Broth Microdilution Compound->Broth_Dilution Disk_Diffusion Disk Diffusion Compound->Disk_Diffusion Inoculum Bacterial Inoculum Inoculum->Broth_Dilution Inoculum->Disk_Diffusion MIC Determine MIC Broth_Dilution->MIC Zone Measure Zone of Inhibition Disk_Diffusion->Zone

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway Potentially Targeted in Cancer Cells

Apoptosis_Pathway cluster_cell Cancer Cell Compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Compound->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Compound->Anti_Apoptotic Inhibits Caspases Caspase Cascade Pro_Apoptotic->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Anti_Apottotic Anti_Apottotic Anti_Apottotic->Caspases

Caption: Hypothesized apoptotic pathway activation.

Conclusion

While direct experimental evidence for the biological activity of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide is not yet available, a comparative analysis of its structural components strongly suggests potential for novel antimicrobial and anticancer properties. The pyrrole-hydrazone moiety is associated with a broad range of antimicrobial activities, and the trichlorophenoxy acetohydrazide component points towards possible anticancer effects.

The novelty of this compound will be determined by its potency, selectivity, and spectrum of activity compared to existing drugs and structurally related compounds. The experimental protocols outlined in this guide provide a clear path for the empirical evaluation of these properties. Further research into this molecule is warranted to fully elucidate its therapeutic potential.

References

evaluating the therapeutic index of (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide versus existing drugs

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Therapeutic Index of a Novel Acetohydrazide Derivative in Oncology

A Comparative Guide for Researchers

In the continuous quest for more effective and safer cancer therapeutics, novel chemical entities are constantly being synthesized and evaluated. This guide provides a comparative analysis of the therapeutic index of a novel investigational compound, (E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, against established anticancer drugs, Doxorubicin and Paclitaxel. The data presented for the investigational compound is illustrative to provide a framework for evaluation.

Quantitative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.

The following table summarizes the in vitro cytotoxic activity (IC50), the 50% cytotoxic concentration (CC50) in normal cells, and the calculated therapeutic index for the investigational acetohydrazide and the comparator drugs.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Therapeutic Index (TI = CC50/IC50)
(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide MCF-7 (Breast)1.5MCF-10A (Normal Breast)45.030.0
A549 (Lung)2.8BEAS-2B (Normal Lung)56.020.0
Doxorubicin MCF-7 (Breast)0.5MCF-10A (Normal Breast)2.55.0
A549 (Lung)0.8BEAS-2B (Normal Lung)4.05.0
Paclitaxel MCF-7 (Breast)0.01MCF-10A (Normal Breast)0.110.0
A549 (Lung)0.005BEAS-2B (Normal Lung)0.07515.0

Note: IC50 and CC50 values for Doxorubicin and Paclitaxel are representative and can vary based on experimental conditions. Data for the investigational compound is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., MCF-10A, BEAS-2B)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 and CC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Tumor Xenograft Model)

This protocol describes the evaluation of in vivo antitumor activity using a subcutaneous tumor xenograft model in immunodeficient mice.[6][7][8][9]

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Cancer cells (e.g., MCF-7, A549)

  • Matrigel

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule and route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Compare the mean tumor volume of the treated groups to the control group to determine the percentage of tumor growth inhibition.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the key steps involved in determining the therapeutic index of a compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_start Cancer & Normal Cell Lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) in_vitro_start->cytotoxicity_assay ic50_determination Determine IC50 (Cancer Cells) cytotoxicity_assay->ic50_determination cc50_determination Determine CC50 (Normal Cells) cytotoxicity_assay->cc50_determination ti_calculation Therapeutic Index Calculation (TI = CC50 / IC50 or TD50 / ED50) ic50_determination->ti_calculation cc50_determination->ti_calculation in_vivo_start Tumor Xenograft Model efficacy_study Efficacy Study in_vivo_start->efficacy_study toxicity_study Toxicity Study in_vivo_start->toxicity_study ed50_determination Determine ED50 efficacy_study->ed50_determination td50_determination Determine TD50 toxicity_study->td50_determination ed50_determination->ti_calculation td50_determination->ti_calculation

Workflow for Therapeutic Index Determination
Hypothesized Signaling Pathway: Induction of Apoptosis

Many hydrazone derivatives have been shown to exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for the investigational compound.

G compound (E)-N'-((1H-Pyrrol-2-yl)methylene)-2- (2,4,6-trichlorophenoxy)acetohydrazide stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 apoptosome->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Simplified Intrinsic Apoptosis Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.